(Aminomethyl)trimethylsilane
Description
The exact mass of the compound (Trimethylsilyl)methylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96778. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilylmethanamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NSi/c1-6(2,3)4-5/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWPNDBYAAEZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171176 | |
| Record name | 1-(Trimethylsilyl)methylamine | |
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Molecular Weight |
103.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18166-02-4 | |
| Record name | (Trimethylsilylmethyl)amine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-02-4 | |
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| Record name | (Aminomethyl)trimethylsilane | |
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| Record name | 18166-02-4 | |
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| Record name | 1-(Trimethylsilyl)methylamine | |
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| Record name | 1-(trimethylsilyl)methylamine | |
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| Record name | (Aminomethyl)trimethylsilane | |
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Foundational & Exploratory
An In-depth Technical Guide to (Aminomethyl)trimethylsilane (CAS Number 18166-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Aminomethyl)trimethylsilane, with CAS number 18166-02-4, is a versatile organosilicon compound that serves as a valuable building block in organic synthesis and drug development. Its unique structure, combining a reactive primary amine with a sterically demanding trimethylsilyl group, imparts distinct chemical properties that are leveraged in a variety of synthetic transformations. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and safety information. Furthermore, it details experimental protocols for its key applications, such as in the synthesis of β-amino alcohols via epoxide ring-opening and as an efficient N-silylation agent. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences, facilitating the effective utilization of this important synthetic intermediate.
Physicochemical Properties
This compound is a clear, colorless liquid with a characteristic amine-like odor. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties [1][2][3][4]
| Property | Value |
| CAS Number | 18166-02-4 |
| Molecular Formula | C₄H₁₃NSi |
| Molecular Weight | 103.24 g/mol |
| Appearance | Colorless transparent liquid |
| Boiling Point | 92-94 °C |
| Melting Point | <0 °C |
| Density | 0.771 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.416 |
| Flash Point | 9 °C (48.2 °F) - closed cup |
Table 2: Spectral Data Summary
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons and the methylene and amine protons. |
| ¹³C NMR | Resonances for the trimethylsilyl carbons and the methylene carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, and Si-C vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of silylated compounds. |
Safety and Handling
This compound is a flammable liquid and is corrosive. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: Hazard and Safety Information [5][6][7][8]
| Hazard Category | GHS Classification and Precautionary Statements |
| Flammability | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor). P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |
| Corrosivity | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage). P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity | Harmful if swallowed (H302). |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.
Key Applications and Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the aminomethyl group and as a silylating agent.
Synthesis of β-Amino Alcohols via Epoxide Ring-Opening
The nucleophilic nature of the primary amine in this compound allows for the efficient ring-opening of epoxides to yield β-amino alcohols, which are important structural motifs in many biologically active molecules.[5][9][10][11]
Experimental Protocol: Synthesis of 2-((Trimethylsilyl)methylamino)-1-phenylethan-1-ol
This protocol describes the reaction of this compound with styrene oxide.
Caption: Workflow for the synthesis of a β-amino alcohol.
Materials:
-
This compound (1.0 eq)
-
Styrene oxide (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of styrene oxide in anhydrous THF, add this compound dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((trimethylsilyl)methylamino)-1-phenylethan-1-ol.
N-Silylation of Primary Amines
The trimethylsilyl group can be transferred from this compound to other primary amines, serving as a protective group or to enhance the nucleophilicity of the amine.[12][13]
Experimental Protocol: N-Silylation of Benzylamine
This protocol provides a general procedure for the N-silylation of a primary amine.
Caption: General workflow for N-silylation of a primary amine.
Materials:
-
This compound (1.1 eq)
-
Primary amine (e.g., Benzylamine) (1.0 eq)
-
Anhydrous aprotic solvent (optional, e.g., toluene)
Procedure:
-
Combine the primary amine and this compound in a round-bottom flask equipped with a distillation apparatus. The reaction can be performed neat or in an anhydrous aprotic solvent.
-
Heat the reaction mixture gently under an inert atmosphere. The progress of the reaction can be monitored by observing the distillation of the lower-boiling by-products.
-
Continue heating until the silylation is complete, as indicated by the cessation of by-product distillation or by GC-MS analysis of an aliquot.
-
After cooling to room temperature, the desired N-silylated amine can be purified by fractional distillation under reduced pressure.
Conclusion
This compound is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its unique combination of a primary amine and a trimethylsilyl group allows for its effective use in a range of chemical transformations. This guide has provided a detailed overview of its core properties, safety considerations, and key applications with illustrative experimental protocols. By understanding and applying the information presented herein, scientists can effectively incorporate this compound into their synthetic strategies to access a variety of important chemical entities.
References
- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rroij.com [rroij.com]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of (Aminomethyl)trimethylsilane with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between (aminomethyl)trimethylsilane and primary amines. Due to the limited direct literature on this specific reaction, this guide presents a proposed mechanism based on fundamental principles of organic chemistry and analogous reactions. It includes a detailed experimental protocol for a closely related synthesis, quantitative data where available, and visualizations to aid in understanding the proposed pathways and workflows.
Introduction
This compound is a versatile organosilicon compound with applications in organic synthesis, particularly as a synthetic equivalent for the aminomethyl anion. Its reaction with primary amines to form N-((trimethylsilyl)methyl)amines is a key transformation for introducing the silylmethylamino moiety into organic molecules. This functional group is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions, improving yields, and expanding the scope of its application.
Proposed Reaction Mechanism
The reaction of this compound with a primary amine is proposed to proceed via a nucleophilic substitution pathway. However, the direct displacement of the amino group (-NH2) from this compound is challenging as the amide anion (NH2-) is a poor leaving group. Therefore, the reaction likely requires activation, proceeding through one of two primary mechanisms: an acid-catalyzed pathway or a concerted, uncatalyzed pathway under forcing conditions.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst (e.g., a protic acid or a Lewis acid), the amino group of this compound is protonated, converting it into a better leaving group (ammonia, NH3). The primary amine then acts as a nucleophile, attacking the electrophilic carbon atom in an SN2 fashion.
The proposed steps are as follows:
-
Protonation of the leaving group: The amino group of this compound is protonated by the acid catalyst.
-
Nucleophilic attack: The primary amine attacks the carbon atom adjacent to the silicon, leading to the formation of a pentacoordinate transition state.
-
Departure of the leaving group: The protonated amino group departs as a neutral ammonia molecule.
-
Deprotonation: The resulting ammonium ion is deprotonated to yield the final N-((trimethylsilyl)methyl)amine product and regenerate the acid catalyst.
Figure 1: Proposed acid-catalyzed SN2 mechanism.
Uncatalyzed Concerted Mechanism
Under thermal conditions (high temperature), a concerted mechanism may be operative. This pathway would involve a four-membered transition state where the primary amine acts as both a nucleophile and a proton shuttle.
The proposed steps are:
-
Formation of a four-membered transition state: The primary amine approaches the this compound, and a concerted bond-forming and bond-breaking process occurs. The nitrogen of the primary amine attacks the electrophilic carbon, while one of its protons is transferred to the leaving amino group.
-
Product formation: The transition state collapses to form the N-((trimethylsilyl)methyl)amine and ammonia.
Figure 2: Proposed uncatalyzed concerted mechanism.
Experimental Protocols
Synthesis of N-benzyl-N-(trimethylsilyl)methylamine (Analogous Reaction)[1]
This procedure details the reaction of a primary amine (benzylamine) with a silylmethyl halide.
Materials:
-
Chloromethyltrimethylsilane
-
Benzylamine
-
Sodium hydroxide solution (0.1 N)
-
Ether
-
Magnesium sulfate
Procedure:
-
To a 100-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser, add chloromethyltrimethylsilane (0.1 mol).
-
Add benzylamine (0.3 mol) with stirring.
-
Heat the resulting solution at 200°C for 2.5 hours. A white organic salt will form.
-
After cooling, add 0.1 N sodium hydroxide solution to hydrolyze the salt.
-
Extract the mixture with ether.
-
Dry the ether layer over magnesium sulfate and concentrate under reduced pressure.
-
Distill the residue under reduced pressure to obtain N-benzyl-N-(trimethylsilyl)methylamine.
Figure 3: Experimental workflow for an analogous synthesis.
Quantitative Data
Quantitative data for the reaction of this compound with primary amines is scarce in the literature. However, for the analogous synthesis of N-benzyl-N-(trimethylsilyl)methylamine, the following data is reported[1]:
| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Temperature (°C) | Time (h) | Yield (%) | Boiling Point (°C/mm Hg) |
| Chloromethyltrimethylsilane | Benzylamine | 1:3 | 200 | 2.5 | 58-72 | 68-72 / 0.7-0.8 |
Conclusion
The reaction of this compound with primary amines likely proceeds through a nucleophilic substitution mechanism, which may be acid-catalyzed or occur under thermal conditions via a concerted pathway. The acid-catalyzed route is generally more plausible under milder conditions due to the conversion of the poor amino leaving group into a better one. The provided experimental protocol for an analogous reaction serves as a practical template for further investigation and optimization of this transformation. Further computational and experimental studies are warranted to fully elucidate the precise mechanism and expand the synthetic utility of this reaction. This guide provides a foundational understanding for researchers and professionals in drug development and materials science, enabling them to explore the potential of N-((trimethylsilyl)methyl)amines in their respective fields.
References
(Aminomethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(Aminomethyl)trimethylsilane , a versatile organosilicon compound, serves as a crucial building block in organic synthesis and holds significant potential in the realm of drug discovery and development. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and its applications in medicinal chemistry.
Physical and Chemical Properties
This compound, also known as trimethylsilylmethylamine, is a clear, flammable liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₃NSi | |
| Molecular Weight | 103.24 g/mol | |
| Boiling Point | 92-94 °C | |
| Density | 0.771 g/mL at 20 °C | |
| Refractive Index | 1.416 at 20 °C |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | s | 2H | -CH₂- |
| ~1.1 | s | 2H | -NH₂ |
| 0.00 | s | 9H | -Si(CH₃)₃ |
Note: The chemical shift of the -NH₂ protons can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~29 | -CH₂- |
| -2 | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3380, ~3300 | N-H stretching (primary amine) |
| ~2950, ~2890 | C-H stretching (alkyl) |
| ~1590 | N-H bending (scissoring) |
| ~1250, ~840 | Si-C stretching (trimethylsilyl) |
Mass Spectrometry
In mass spectrometry, this compound typically undergoes fragmentation patterns characteristic of silylated compounds. The molecular ion peak (M⁺) is expected at m/z 103. A prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), which is a hallmark of trimethylsilyl-containing molecules.[1][2] Another significant fragment can be observed at m/z 88, resulting from the loss of a methyl group ([M-15]⁺).
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of chloromethyltrimethylsilane with an excess of ammonia. This nucleophilic substitution reaction is typically carried out in a suitable solvent under pressure.
Materials:
-
Chloromethyltrimethylsilane
-
Anhydrous ammonia
-
Ethanol (or other suitable solvent)
-
Autoclave or high-pressure reaction vessel
Procedure:
-
In a high-pressure reaction vessel, dissolve chloromethyltrimethylsilane in ethanol.
-
Cool the solution to a low temperature (e.g., -78 °C) and carefully introduce a significant excess of anhydrous ammonia.
-
Seal the vessel and allow it to warm to room temperature, then heat to a temperature typically ranging from 100 to 150 °C for several hours.
-
After cooling the vessel to room temperature, carefully vent the excess ammonia.
-
The reaction mixture is then filtered to remove the ammonium chloride byproduct.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by fractional distillation to yield pure this compound.
Logical Workflow for Synthesis:
Chemical Reactivity and Applications in Drug Development
This compound is a valuable synthetic intermediate due to the reactivity of its primary amine and the influence of the adjacent trimethylsilyl group.
Reactions at the Amino Group
The primary amine functionality allows for a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
Role of the Trimethylsilyl Group
The α-silyl group significantly influences the reactivity of the adjacent C-N bond. A key application is its use as a precursor to non-stabilized azomethine ylides. Treatment of N-substituted derivatives of this compound with a desilylating agent (e.g., a fluoride source) generates a transient azomethine ylide, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.[3] This methodology is particularly powerful for the stereoselective synthesis of complex heterocyclic frameworks, which are common motifs in pharmacologically active molecules.
Logical Flow of Azomethine Ylide Formation and Cycloaddition:
Bioisosteric Replacement
In medicinal chemistry, the replacement of certain functional groups with others that have similar steric and electronic properties (bioisosteres) is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5][6][7][8] The aminomethyl moiety is a common structural motif in many biologically active compounds. The introduction of a trimethylsilyl group adjacent to this moiety can be explored as a bioisosteric replacement for other alkyl groups. This substitution can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The silicon atom is larger than a carbon atom, which can lead to subtle but significant changes in the overall shape and electronic distribution of the molecule.
Use in Peptide Synthesis
The amine group of this compound allows for its potential incorporation into peptide structures as a non-natural amino acid surrogate. Silylation is a known strategy in peptide synthesis to protect functional groups or to activate amino acids for coupling reactions. While direct incorporation of this compound is not a standard procedure, its derivatives could be designed to participate in peptide bond formation, potentially leading to peptides with novel conformational properties and enhanced stability towards enzymatic degradation.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.
References
- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Bioisostere - Wikipedia [en.wikipedia.org]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
(Aminomethyl)trimethylsilane: A Comprehensive Technical Review of its History, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Aminomethyl)trimethylsilane, a versatile organosilicon compound, has carved a niche in synthetic chemistry as a valuable building block and a precursor for various chemical transformations. This technical guide provides an in-depth review of its literature, history, physicochemical properties, and synthesis. Furthermore, it explores its applications, particularly within the realm of drug development, where its unique structural and electronic properties offer potential for bioisosteric replacement and the synthesis of novel pharmacologically active molecules. Detailed experimental protocols for its synthesis are provided, alongside a critical discussion of its role as a synthetic intermediate.
Introduction and Historical Context
This compound, also known as (trimethylsilyl)methylamine, belongs to the class of α-silyl amines. While the broader family of α-silyl amines has been known for over half a century, the specific history of this compound is intertwined with the burgeoning field of organosilicon chemistry in the mid-20th century. The stability of the silicon-carbon bond, coupled with the reactivity of the aminomethyl group, made it an early target for synthetic exploration. Its utility has since expanded from a chemical curiosity to a functional building block in organic synthesis, valued for its ability to introduce the trimethylsilylmethyl group or to act as a primary amine with unique steric and electronic properties. Although a singular "discovery" paper is not readily identifiable, its preparation is a logical extension of early work on organosilicon halides and amines.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| IUPAC Name | (Trimethylsilyl)methanamine | |
| Synonyms | This compound, (Trimethylsilyl)methylamine | [1][2] |
| CAS Number | 18166-02-4 | [1][2] |
| Molecular Formula | C₄H₁₃NSi | [1] |
| Molecular Weight | 103.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 92-94 °C (lit.) | [1] |
| Density | 0.771 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.416 (lit.) | [1] |
| Flash Point | 9 °C (48.2 °F) - closed cup | |
| SMILES | C--INVALID-LINK--(C)CN | [1] |
| InChI Key | YVWPNDBYAAEZBF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily starting from (chloromethyl)trimethylsilane or trimethylsilylmethyl azide. Below are detailed protocols for two common methods.
Method 1: From (Chloromethyl)trimethylsilane
This method involves the nucleophilic substitution of the chloride in (chloromethyl)trimethylsilane. While direct amination with ammonia is possible, a more controlled approach often involves a protected amine followed by deprotection, or the use of a surrogate like an azide followed by reduction. A common literature preparation for a related N-substituted derivative, which can be adapted, involves the reaction with a primary amine. For the parent compound, a Gabriel synthesis or reduction of the corresponding azide is often preferred to avoid over-alkylation.
Experimental Protocol: Two-Step Synthesis via Azide Intermediate
Step 1: Synthesis of Trimethylsilylmethyl Azide
-
Materials: (Chloromethyl)trimethylsilane, sodium azide, dimethylformamide (DMF).
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF. To this suspension, add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. After cooling to room temperature, pour the mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield trimethylsilylmethyl azide. Caution: Organic azides are potentially explosive and should be handled with care.
Step 2: Reduction of Trimethylsilylmethyl Azide to this compound
-
Materials: Trimethylsilylmethyl azide, lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst, anhydrous diethyl ether or ethanol.
-
Procedure (Using LAH): In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add a solution of trimethylsilylmethyl azide (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting solids and wash with diethyl ether. The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed by distillation. The crude product is then purified by fractional distillation to afford this compound.
Method 2: Direct Amination (N-Substituted Derivatives)
A straightforward method for preparing N-substituted (aminomethyl)trimethylsilanes involves the direct reaction of (chloromethyl)trimethylsilane with a primary amine. This is particularly useful for synthesizing precursors for more complex molecules.
Experimental Protocol: Synthesis of N-Benzyl-(aminomethyl)trimethylsilane
-
Materials: (Chloromethyl)trimethylsilane, benzylamine, acetonitrile.
-
Procedure: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add acetonitrile followed by benzylamine (2.0 equivalents). Add (chloromethyl)trimethylsilane (1.0 equivalent) dropwise via syringe. Heat the reaction mixture to reflux (approximately 84 °C) and maintain for several hours, monitoring the reaction by TLC or GC-MS. After completion, cool the reaction mixture and filter to remove the benzylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable solvent like diethyl ether and washed with water to remove any remaining salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield N-benzyl-(aminomethyl)trimethylsilane.
Applications in Organic Synthesis and Drug Development
This compound and its derivatives are versatile reagents in organic synthesis. The primary amine can undergo standard reactions such as acylation, alkylation, and imine formation. The trimethylsilyl group can influence the reactivity of the adjacent methylene group and can be a precursor for various transformations.
Role as a Synthetic Intermediate
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary role is to introduce the silicon-containing aminomethyl functionality into a target structure. This is particularly useful in the preparation of ligands for catalysis and in the construction of heterocyclic systems.
Bioisosteric Replacement and Sila-Drugs
In medicinal chemistry, the replacement of a carbon atom with a silicon atom, known as sila-substitution, is a strategy to modify the physicochemical and pharmacological properties of a drug candidate. Silicon is larger than carbon, has a lower electronegativity, and can form more polarized bonds. These differences can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.
The this compound moiety can be considered a bioisostere of other small alkylamine groups. While there are no widely marketed drugs that contain the parent this compound structure, the concept of sila-substitution has been explored in various drug scaffolds.
A notable example of this concept is the development of sila-sertraline . Sertraline is a well-known selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. In sila-sertraline, one of the carbon atoms in the tetralin ring system is replaced by a silicon atom. This modification can alter the drug's pharmacokinetic and pharmacodynamic profile. While sila-sertraline itself has not been commercialized, it serves as an important case study for the application of organosilicon chemistry in drug design. The synthesis of such sila-analogues often relies on building blocks that contain silicon, highlighting the potential utility of compounds like this compound in the synthesis of future sila-drugs.
Conclusion
This compound is a foundational organosilicon compound with well-established synthetic utility. Its straightforward preparation from readily available starting materials and the dual functionality of its amino and trimethylsilylmethyl groups make it a valuable tool for organic chemists. In the context of drug development, while its direct incorporation into approved pharmaceuticals is not yet prevalent, its importance as a building block for creating silicon-containing molecules is significant. The ongoing exploration of sila-substitution as a strategy to modulate drug properties ensures that this compound and related compounds will continue to be of interest to medicinal chemists and drug development professionals. Future research may yet uncover novel biological activities for molecules directly derived from this versatile silane, further solidifying its place in the chemical and pharmaceutical sciences.
References
Safety and handling of (Aminomethyl)trimethylsilane
An In-depth Technical Guide to the Safety and Handling of (Aminomethyl)trimethylsilane
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. All users must conduct their own risk assessments before handling this chemical.
Introduction
This compound, also known as (Trimethylsilyl)methylamine, is an organosilicon compound with the chemical formula C₄H₁₃NSi. It serves as a versatile building block in organic synthesis and materials science. Its structure, featuring a primary amine and a trimethylsilyl group, allows for a range of chemical transformations. However, its reactivity necessitates a thorough understanding of its properties and hazards to ensure safe handling in a laboratory setting. This guide provides detailed technical information on its safety, handling, storage, and emergency procedures.
Hazard Identification and Classification
While specific GHS classification for this compound is not universally harmonized across all provider safety data sheets, related organosilane compounds exhibit a range of hazards. Based on the properties of similar chemicals, it should be handled as a substance that is potentially flammable and capable of causing skin, eye, and respiratory irritation[1][2]. Users must always refer to the most current Safety Data Sheet provided by the supplier for definitive hazard information.
General potential hazards for similar silane compounds include:
-
Flammability: Many organosilanes are flammable liquids and their vapors can form explosive mixtures with air[2][3][4].
-
Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or severe burns[5][6].
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract[1][5].
-
Moisture Sensitivity: Reacts with water, potentially releasing flammable or toxic gases[4][7].
Physicochemical and Toxicological Data
Quantitative data is essential for a proper risk assessment. The following tables summarize the known physical and chemical properties of this compound. Toxicological data for this specific compound is not extensively published; therefore, it should be handled with the caution afforded to chemicals with unknown toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18166-02-4 | |
| Molecular Formula | C₄H₁₃NSi | |
| Molecular Weight | 103.24 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 92-94 °C | |
| Density | 0.771 g/mL at 20 °C | |
| Refractive Index | n20/D 1.416 |
Table 2: Toxicological Profile of this compound
| Toxicity Metric | Value | Species | Notes |
| Acute Oral Toxicity | Data not available | N/A | Handle as a substance with unknown acute toxicity. |
| Acute Dermal Toxicity | Data not available | N/A | Avoid all skin contact. |
| Acute Inhalation Toxicity | Data not available | N/A | Avoid breathing vapors; use only in well-ventilated areas. |
| Carcinogenicity | No information available | N/A | Not listed as a carcinogen by major regulatory agencies. |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize risk.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[1][8].
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain chemical integrity[4][7][9].
-
Grounding: Use explosion-proof electrical equipment and ensure containers are properly grounded during transfers to prevent static discharge, which can ignite flammable vapors[1][2][9].
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place[4][9].
-
Conditions: Store in a cool, dry area away from heat, sparks, open flames, and other ignition sources[1][4][7].
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and moisture[4][7][10]. Contact with water or moist air should be avoided[4][7].
Caption: Chemical incompatibility diagram for this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard(s) |
| Eye/Face Protection | Chemical safety goggles or a full-face shield if splashing is possible. | OSHA 29 CFR 1910.133 or EN 166[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). Check supplier data for breakthrough times. | EN 374[8] |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | N/A[8] |
| Respiratory Protection | Use only in a chemical fume hood. If engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved respirator. | OSHA 29 CFR 1910.134[9][11] |
Experimental Workflow and Emergency Procedures
Standard Experimental Workflow
The following diagram outlines a logical workflow for handling this compound in a research context.
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[5][12]. If breathing is difficult or stops, provide artificial respiration or oxygen[10][12]. Seek immediate medical attention[1][12].
-
Skin Contact: Immediately remove all contaminated clothing[12]. Wash the affected area with plenty of soap and water for at least 15 minutes[5][12]. Seek medical attention if irritation occurs or persists[1][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][5][9]. Remove contact lenses if present and easy to do[5][9]. Seek immediate medical attention[5][12].
-
Ingestion: Do NOT induce vomiting[12]. If the person is conscious, rinse their mouth with water and have them drink water[12]. Never give anything by mouth to an unconscious person[5][12]. Call a poison center or doctor immediately[1][12].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[9][13].
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are flammable and may travel to a source of ignition and flash back[3][4]. Containers may explode when heated[3][4]. Combustion may produce carbon oxides (CO, CO₂) and silicon dioxide[3][7][9].
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and eliminate all ignition sources[7]. Wear appropriate personal protective equipment as described in Section 5.0.
-
Containment and Cleanup: Absorb the spill with inert, non-combustible material such as sand, silica gel, or universal binder[3][9]. Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal[7][9]. Do not allow the chemical to enter drains or waterways[3].
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations[14].
-
Product: Dispose of contents and container to an approved hazardous waste disposal plant[9]. Do not mix with other waste streams.
-
Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous[1][9]. Handle uncleaned containers in the same manner as the product itself. Do not puncture, incinerate, or reuse empty containers[1].
References
- 1. airgas.com [airgas.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. gustavus.edu [gustavus.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. eamworldwide.com [eamworldwide.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Thermal Rearrangement Reactions of (Aminomethyl)silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal rearrangement reactions of (aminomethyl)silane and its derivatives. It covers the core reaction mechanisms as predicted by theoretical studies, presents relevant quantitative data, and details experimental protocols for the synthesis of precursors and analogous rearrangement reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the chemistry of organosilicon compounds.
Introduction
(Aminomethyl)silanes are a class of organosilicon compounds featuring a silicon atom bonded to a carbon that, in turn, is bonded to a nitrogen atom (Si-C-N). These structures are of significant interest due to their potential to undergo intramolecular rearrangements, leading to the formation of new silicon-carbon and silicon-nitrogen bonds. While base-catalyzed rearrangements of these systems, such as the aza-Brook rearrangement, are well-documented, purely thermal rearrangements have been primarily explored through theoretical calculations.
These thermal rearrangements are predicted to proceed via dyotropic pathways, involving the simultaneous migration of two sigma bonds. Understanding these pathways is crucial for predicting the thermal stability of (aminomethyl)silane-containing molecules, such as polymers or drug candidates, and for designing novel synthetic routes to functionalized organosilanes. This guide will delve into the theoretically predicted mechanisms and provide practical, analogous experimental context.
Theoretical Reaction Mechanisms
Computational studies, specifically ab initio calculations at the G3 level, have elucidated two primary dyotropic rearrangement pathways for the parent (aminomethyl)silane (H₃SiCH₂NH₂) upon heating.[1][2] These pathways represent complex intramolecular migrations of silyl, amino, and hydrogen groups.
Reaction A:[1][3]-(C,N)-Silyl Migration
The first major pathway, designated as Reaction A, involves the migration of the silyl group (SiH₃) from the carbon atom to the nitrogen atom, coupled with the migration of a hydrogen atom from the nitrogen to the carbon atom.[1][2] This results in the formation of (methylamino)silane (CH₃NHSiH₃).
This overall transformation can proceed through three distinct routes as detailed below:
-
Path A-1 (Stepwise): A two-step process involving a metastable carbene intermediate.
-
Path A-2 (Concerted): A concerted mechanism proceeding through a four-membered ring transition state.
-
Path A-3 (Concerted): An alternative concerted mechanism.
Caption: Predicted pathways for Reaction A of (aminomethyl)silane.
Reaction B:[1][3]-(C,Si)-Amino Migration
The second predicted pathway, Reaction B, is a concerted dyotropic rearrangement involving the migration of the amino group (NH₂) from the carbon to the silicon atom, with a concurrent shift of a hydrogen atom from the silicon to the carbon atom.[1][2] This transformation proceeds through a unique double three-membered ring transition state to yield aminomethylsilane (CH₃SiH₂NH₂).
Caption: Predicted pathway for Reaction B of (aminomethyl)silane.
Quantitative Data
As of late 2025, there is a notable absence of experimental quantitative data specifically for the thermal rearrangement of (aminomethyl)silanes in the peer-reviewed literature. The available data is derived from theoretical calculations. For context, thermal decomposition studies of other silane derivatives, such as chlorosilanes, indicate that high temperatures (often >600 K) are required to overcome significant activation barriers.[3][4]
The table below summarizes the calculated thermodynamic and kinetic parameters for the thermal rearrangement of the parent H₃SiCH₂NH₂ at a theoretical level.
| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Reference |
| Reaction A | [1][2] | |||
| Path A-1 (TS1) | - | - | ~70-80 | [1][2] |
| Path A-1 (TS2) | - | - | Lower than TS1 | [1][2] |
| Path A-2 | - | - | ~75-85 | [1][2] |
| Path A-3 | - | - | ~80-90 | [1][2] |
| Reaction B | [1][2] | |||
| Concerted | - | - | ~85-95 | [1][2] |
Note: The values presented are approximate ranges based on computational studies and are intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
While specific protocols for the thermal rearrangement of (aminomethyl)silanes are not available, this section provides detailed methodologies for the synthesis of precursors and for analogous rearrangement reactions. A generic protocol for Flash Vacuum Pyrolysis (FVP), the technique most likely to be employed for such a thermal rearrangement, is also described.
Synthesis of (Aminomethyl)silane Precursors
Protocol 4.1.1: Synthesis of N-Benzyl-N-((trimethylsilyl)methyl)aniline
This protocol describes a typical procedure for the synthesis of an N-substituted (aminomethyl)silane.
Materials:
-
N-Benzylaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
(Chloromethyl)trimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-benzylaniline (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically develop a deep color, indicating deprotonation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add (chloromethyl)trimethylsilane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-N-((trimethylsilyl)methyl)aniline.
Flash Vacuum Pyrolysis (FVP) - A Generic Protocol
FVP is a technique used to study unimolecular reactions of molecules in the gas phase at high temperatures and low pressures.[1][5][6][7] This generic protocol outlines the steps for a potential thermal rearrangement experiment.
Caption: General workflow for a Flash Vacuum Pyrolysis experiment.
Procedure:
-
Apparatus Setup: Assemble the FVP apparatus, which typically consists of a sample inlet, a quartz pyrolysis tube packed with an inert material (e.g., quartz wool or rings), a high-temperature tube furnace, a cold trap cooled with liquid nitrogen, and a high-vacuum pump.[8]
-
System Evacuation: Evacuate the entire system to a pressure below 0.1 Torr.
-
Heating: Heat the furnace to the desired pyrolysis temperature (typically ranging from 400 to 1000 °C).
-
Sample Introduction: Introduce the (aminomethyl)silane precursor into the system. If it is a volatile liquid, it can be introduced via a needle valve. If it is a solid, it can be sublimed from a heated inlet tube. The rate of introduction should be slow and steady.
-
Pyrolysis and Collection: The precursor vapor passes through the hot pyrolysis tube, where the rearrangement occurs. The product mixture (pyrolysate) immediately exits the hot zone and condenses in the liquid nitrogen-cooled trap.
-
Work-up and Analysis: Once the pyrolysis is complete, the system is carefully returned to atmospheric pressure with an inert gas. The cold trap is removed, and the collected pyrolysate is dissolved in a suitable solvent (e.g., deuterated chloroform for NMR or dichloromethane for GC-MS). The product composition, yield, and isomer ratios are then determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]
Protocol for a Base-Catalyzed Aza-Brook Rearrangement
This protocol describes the[1][9]-aza-Brook rearrangement, a related C-to-N silyl migration that is promoted by a strong base, not by heat alone.[10][11] It serves as a useful reference for handling and analyzing the rearrangement of (aminomethyl)silane systems.
Materials:
-
N-Benzyl-N-((trimethylsilyl)methyl)aniline (or other suitable precursor)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent mixture (e.g., MeTHF:DMPU 10:1)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (aminomethyl)silane precursor (1.0 eq) in the anhydrous solvent mixture.
-
Cool the solution to -78 °C.
-
Add n-BuLi (2.2 eq) dropwise. The reaction is typically stirred at this temperature for a set period (e.g., 15-30 minutes) and then allowed to warm.
-
The progress of the rearrangement can be monitored by TLC or by quenching aliquots and analyzing by GC-MS.
-
Upon completion, the reaction is carefully quenched at low temperature with saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent, dried, and concentrated.
-
The rearranged product is purified by flash column chromatography.
Conclusion and Outlook
The thermal rearrangement of (aminomethyl)silanes represents a fascinating, yet experimentally underexplored, area of organosilicon chemistry. Theoretical studies strongly predict the existence of dyotropic rearrangement pathways leading to valuable silylamine isomers. While direct experimental evidence and quantitative data remain elusive, the protocols and theoretical framework presented in this guide offer a solid foundation for future research.
For professionals in drug development and materials science, a deeper understanding of these reactions is critical. The thermal stability of silicon-containing moieties is a key parameter in the design of new drugs and polymers. Furthermore, if these thermal rearrangements can be controlled, they could unlock novel synthetic pathways to complex organosilicon architectures. Future work should focus on the experimental validation of the predicted pathways using techniques like Flash Vacuum Pyrolysis, coupled with detailed kinetic and mechanistic studies on substituted (aminomethyl)silanes to elucidate the electronic and steric factors governing these transformations.
References
- 1. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eng.buffalo.edu [eng.buffalo.edu]
- 5. Flash Pyrolysis - שובל [shovalmrs.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of (Aminomethyl)trimethylsilane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (Aminomethyl)trimethylsilane, a versatile organosilicon compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside general experimental protocols relevant to researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic correlation tables.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | Si-(CH₃)₃ |
| ~2.5 | Singlet | 2H | -CH₂- |
| ~1.1 | Broad Singlet | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~-2 | Si-(CH₃)₃ |
| ~35 | -CH₂- |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |
| 2960-2950 | Strong | C-H stretch (asymmetric) in CH₃ |
| 2890-2870 | Medium | C-H stretch (symmetric) in CH₃ and CH₂ |
| 1650-1580 | Medium | N-H bend (scissoring) of primary amine |
| 1465 | Medium | CH₂ bend (scissoring) |
| 1250 | Strong, Sharp | Si-C stretch of Si(CH₃)₃ |
| 860-830 | Strong, Broad | Si-C stretch and CH₃ rock of Si(CH₃)₃ |
| 800-600 | Broad | N-H wag |
MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 103 | Moderate | [M]⁺ (Molecular Ion) |
| 88 | High | [M - CH₃]⁺ |
| 73 | Very High | [(CH₃)₃Si]⁺ (Base Peak) |
| 58 | Moderate | [M - Si(CH₃)₃]⁺ or [CH₂=NH₂]⁺ |
| 44 | Moderate | [CH₂NH₂]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[1]
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz or higher.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.
-
Neat Liquid Film: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal. This method is often simpler and requires less sample.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for the salt plate method) or the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection or introduction via a gas chromatography (GC) system is common.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2][3][4][5] This "hard" ionization technique causes fragmentation of the molecule, which provides valuable structural information.[2][3][4][5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the key spectroscopic features of this compound. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.
References
Methodological & Application
Application Notes and Protocols for (Aminomethyl)trimethylsilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Aminomethyl)trimethylsilane and its derivatives are versatile building blocks in organic synthesis, primarily serving as precursors to azomethine ylides for cycloaddition reactions and as reagents in olefination and Mannich-type reactions. Their utility lies in the ability to generate reactive intermediates under mild conditions, enabling the construction of complex nitrogen-containing heterocycles and functionalized alkenes, which are valuable scaffolds in medicinal chemistry and materials science.
Azomethine Ylide Generation and [3+2] Cycloaddition
This compound derivatives, particularly N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine, are excellent precursors for the in situ generation of non-stabilized azomethine ylides. These 1,3-dipoles readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to afford substituted pyrrolidines, a common motif in biologically active compounds.[1][2][3]
The generation of the azomethine ylide can be initiated by various catalysts, including trifluoroacetic acid, lithium fluoride, or tetra-n-butylammonium fluoride (TBAF).[2] The reaction proceeds with high stereospecificity, particularly with cis- and trans-alkenes, suggesting a concerted cycloaddition mechanism.[4]
Diagram: Azomethine Ylide Generation and Cycloaddition
Caption: Generation of an azomethine ylide and subsequent [3+2] cycloaddition.
Experimental Protocol: Synthesis of 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane[1]
This protocol details the reaction of in situ generated N-benzyl azomethine ylide with N-phenylmaleimide.
Materials:
-
N-Benzyl-N-methoxymethyl-N-((trimethylsilyl)methyl)amine
-
N-Phenylmaleimide
-
Lithium fluoride (LiF)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
In an oven-dried, 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, dissolve 10.0 g (0.042 mol) of N-benzyl-N-methoxymethyl-N-((trimethylsilyl)methyl)amine and 7.3 g (0.042 mol) of N-phenylmaleimide in 100 mL of anhydrous acetonitrile.
-
Add 1.7 g (0.063 mol) of lithium fluoride to the solution.
-
Sonicate the reaction mixture for 3 hours.
-
Pour the reaction mixture into 100 mL of water and extract with three 100-mL portions of diethyl ether.
-
Combine the organic extracts, wash with 100 mL of saturated sodium chloride solution, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 35% ethyl acetate in hexane mixture as the eluent to afford the product.
Quantitative Data: Cycloaddition of N-Benzyl Azomethine Ylide
| Dipolarophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-Phenylmaleimide | LiF (sonication) | Acetonitrile | 3 | 72-75 | [1] |
| Dimethyl fumarate | LiF (sonication) | Acetonitrile | - | High | [4] |
| Dimethyl maleate | LiF (sonication) | Acetonitrile | - | High | [4] |
| Ethyl acrylate | TMSOTf | Dichloromethane | 16 | - | [5] |
Aza-Peterson Olefination
The Peterson olefination is a silicon-based alternative to the Wittig reaction for the synthesis of alkenes.[6][7] The aza-Peterson olefination extends this methodology to the synthesis of alkenes from imines. Derivatives of this compound can be used to generate α-silyl carbanions, which then react with imines to produce alkenes with high (E)-selectivity.[8] This reaction offers the advantage of producing readily removable silyl byproducts.[8]
Diagram: Aza-Peterson Olefination Workflow
Caption: Aza-Peterson olefination for the synthesis of (E)-stilbenes.
Experimental Protocol: Synthesis of (E)-Stilbene Derivatives via Aza-Peterson Olefination[8]
This protocol describes a general procedure for the cesium fluoride-promoted reaction of a bis(silyl) reagent with an imine.
Materials:
-
(Benzyl)bis(trimethylsilane)
-
Substituted N-benzylideneaniline
-
Cesium fluoride (CsF)
-
Anhydrous dimethylformamide (DMF)
-
4 Å molecular sieves
-
Diethyl ether
-
Water
Procedure:
-
To a solution of (benzyl)bis(trimethylsilane) (0.48 mmol) and the substituted N-benzylideneaniline (0.40 mmol) in anhydrous DMF (2.0 mL) containing 4 Å molecular sieves, add CsF (0.12 mmol) under a nitrogen atmosphere.
-
Heat the resulting solution at 80 °C until the reaction reaches completion (monitored by TLC or GC).
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data: Aza-Peterson Olefination
| Imine Substrate | Silyl Reagent | Catalyst | Temperature (°C) | Yield of (E)-alkene (%) | Reference |
| N-Benzylideneaniline | (Benzyl)bis(trimethylsilane) | CsF | 80 | High | [8] |
| Various substituted N-benzylideneanilines | (Benzyl)bis(trimethylsilane) | CsF | 80 | Generally high | [8] |
Mannich-Type Reactions
This compound and its analogs can participate in Mannich-type reactions, which involve the aminomethylation of a carbon acid.[9][10] While direct protocols using this compound are less commonly detailed, related silylated reagents like O-triethylsilylated hemiaminals serve as effective Mannich reagents. These reactions provide a route to various aminomethylated products.[9] The reaction outcome can be influenced by the electronic nature of the substituents on the aromatic amine.[9][10]
Diagram: Mannich-Type Reaction Logic
Caption: General scheme for a Mannich-type aminomethylation reaction.
Application Note on Mannich-Type Reactions
Silylated aminomethylating agents offer a valuable tool for the synthesis of complex amines. For instance, the reaction of Et₃SiOCH₂NMe₂ with anilines can lead to diamines, triamines, or even triazines, depending on the electronic properties of the aniline substituents.[9] Electron-withdrawing groups on the aniline tend to favor the formation of mono- and di-aminomethylated products, while electron-donating groups can promote the formation of 1,3,5-triazines.[9] These transformations are typically rapid.[9] Researchers can explore the use of this compound in similar contexts, potentially as a precursor to the active aminomethylating species.
Summary of Product Types from a Mannich-Type Reaction[9]
| Aniline Substituent | Product Type |
| Electron-withdrawing (e.g., -CN, -NO₂) | Diamines and Triamines |
| Electron-donating (e.g., -OMe, -NMe₂) | 1,3,5-Triazines |
| Bulky Substituents | Imines |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]
- 3. Methyleneamine ylide-mediated [3+2] cycloaddition: the central role of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Peterson Olefination | NROChemistry [nrochemistry.com]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Aminomethyl Transfer (Mannich) Reactions Between an O-Triethylsilylated Hemiaminal and Anilines, Rn C6 H5-n NH2 Leading to New Diamines, Triamines, Imines, or 1,3,5-Triazines Dependent upon Substituent R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Silylation as a Derivatization Technique for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
For researchers, scientists, and professionals in drug development, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds.[1][2] However, many biologically relevant molecules, such as amino acids, fatty acids, and steroids, are often non-volatile or thermally labile, making them unsuitable for direct GC-MS analysis.[3][4] Derivatization is a crucial sample preparation step that chemically modifies these analytes to increase their volatility and thermal stability, thereby enabling their successful analysis by GC-MS.[3][4]
One of the most common and versatile derivatization techniques is silylation.[1][3] This process involves the replacement of active hydrogen atoms in functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group.[3][5][6] The resulting TMS derivatives are typically less polar, more volatile, and more thermally stable than the parent compounds.[3]
While the user's initial interest was in (aminomethyl)trimethylsilane as a derivatization agent, a comprehensive review of the scientific literature did not yield specific applications or protocols for this compound in GC-MS derivatization. Therefore, this application note will focus on widely used and well-documented silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to provide a detailed guide to the principles, protocols, and applications of silylation for GC-MS analysis.
Principles of Silylation
Silylation reactions proceed via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating reagent. The reactivity of the functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. Steric hindrance around the functional group can also influence the reaction rate. To enhance the derivatization efficiency for hindered or less reactive compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reaction mixture.[3]
The choice of silylating reagent and reaction conditions depends on the specific analytes and the sample matrix. Reagents like BSTFA and MSTFA are highly reactive and suitable for a broad range of compounds.[3][7]
Applications
Silylation is a widely applied derivatization technique in various fields, including:
-
Metabolomics: For the comprehensive profiling of endogenous metabolites such as amino acids, organic acids, and sugars in biological samples.[1][8]
-
Pharmaceutical Analysis: To quantify active pharmaceutical ingredients and their metabolites.
-
Clinical Chemistry: For the analysis of steroids, hormones, and drugs of abuse in biological fluids.[9][10][11]
-
Food Science: To determine the fatty acid profiles in food products.[12][13]
-
Environmental Analysis: For the detection of polar pollutants and their degradation products.[14]
Experimental Protocols
Below are detailed protocols for the silylation of different classes of compounds using common derivatization reagents.
Protocol 1: Derivatization of Fatty Acids with BSTFA
This protocol is adapted from general procedures for the silylation of free fatty acids.[12]
Materials:
-
Sample containing free fatty acids (e.g., lipid extract)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Autosampler vials with caps
-
Vortex mixer
-
Incubator or oven
Procedure:
-
Prepare a 1 mg/mL solution of the acid mixture in an aprotic solvent.
-
Transfer 100 µL of the acid solution to an autosampler vial.
-
Add 50 µL of BSTFA with 1% TMCS (a 10x molar excess is recommended).
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate the vial at 60 °C for 60 minutes. Note that both temperature and time can be optimized depending on the specific analytes.
-
After cooling to room temperature, add a suitable solvent (e.g., Dichloromethane) to achieve the desired final concentration.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Derivatization of Amino Acids (Methoximation followed by Silylation)
This protocol is commonly used in metabolomics to prevent the formation of multiple derivatives from carbonyl-containing compounds.[5][8]
Materials:
-
Dried amino acid standards or sample extract
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Autosampler vials with caps
-
Vortex mixer
-
Incubators
Procedure:
-
To the dried sample in a vial, add 10 µL of the MOX solution.
-
Vortex for 30 seconds at 2000 rpm to ensure complete dissolution.
-
Incubate the mixture for 90 minutes at 30 °C with agitation (e.g., 600 rpm).
-
Add 90 µL of MSTFA with 1% TMCS to the vial.
-
Vortex and incubate for 30 minutes at 37 °C with agitation (e.g., 600 rpm).
-
Cool the vial for 5 minutes before injecting into the GC-MS.
Protocol 3: Derivatization of Steroids
This protocol is a general procedure for the analysis of steroids in biological samples.[10][11]
Materials:
-
Extracted and dried steroid sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH4I) and ethanethiol (catalysts)
-
Acetonitrile
-
Heating block or oven
Procedure:
-
To the dried steroid extract, add a solution of MSTFA in acetonitrile containing ammonium iodide and ethanethiol as catalysts.
-
Heat the mixture at 80 °C for a specified time (e.g., 20-30 minutes) to ensure complete derivatization.
-
After cooling, the sample can be directly injected into the GC-MS.
Data Presentation
The following tables summarize typical experimental conditions and performance data for silylation-GC-MS analysis from the literature.
Table 1: GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Setting for Derivatized AMPA Impurities[14] | Setting for Derivatized Metabolites[2] | Setting for Derivatized Steroids[11] |
| GC System | Not specified | Thermo Trace GC | Agilent 7890 |
| Column | Not specified | TR-5MS (30 m x 0.25 mm, 0.25 µm) | Agilent HP-1MS |
| Injection Mode | Not specified | Splitless | Not specified |
| Inlet Temperature | 225 °C | 250 °C | Not specified |
| Oven Program | 75°C (2 min), then to 280°C at 20°C/min, hold 20 min | 40°C (1 min), to 70°C at 15°C/min (1 min), to 330°C at 6°C/min, hold 10 min | 110°C to 320°C in series of gradients |
| Carrier Gas | Not specified | Helium | Helium |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| MS System | Not specified | Not specified | Not specified |
| Ionization Mode | Positive Electron Impact (EI+) | Not specified | Chemical Ionization (CI) |
| Transfer Line Temp. | 300 °C | Not specified | Not specified |
| MS Source Temp. | 230 °C | Not specified | Not specified |
| MS Quad Temp. | 150 °C | Not specified | Not specified |
Table 2: Repeatability of an Automated Online Derivatization Protocol for Amino Acids [8]
| Analyte | Average RSD% |
| 14 Amino Acids | 5.85% |
| Acceptance Criteria | < 10-15% |
RSD: Relative Standard Deviation
Visualizations
Silylation Reaction Workflow
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. weber.hu [weber.hu]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Applications of (Aminomethyl)trimethylsilane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
(Aminomethyl)trimethylsilane is a versatile bifunctional reagent that has found significant utility in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its unique structure, combining a nucleophilic amino group and a carbon atom that can be readily converted into a carbanion, allows for a diverse range of chemical transformations. This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in pharmaceutical synthesis.
Peterson Olefination: A Key Tool for Alkene Synthesis
The Peterson olefination is a powerful method for the stereoselective synthesis of alkenes, serving as a silicon-based alternative to the Wittig reaction.[1][2][3][4][5][6] The reaction involves the addition of an α-silyl carbanion, generated from this compound, to an aldehyde or ketone, followed by elimination of the resulting β-hydroxysilane to form the alkene. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions.[5]
Logical Relationship: Key Applications of this compound
Caption: Key applications of this compound in pharmaceutical synthesis.
Mechanism of the Peterson Olefination
The mechanism proceeds through two key steps: nucleophilic addition and elimination. The stereochemical outcome is determined by the conditions used for the elimination step.
Caption: Stereocontrolled mechanism of the Peterson Olefination.
Experimental Protocol: Synthesis of an Alkene via Peterson Olefination
This protocol is a general procedure for the synthesis of an alkene from a ketone using (trimethylsilyl)methyllithium, which can be prepared from this compound's corresponding halide or by direct metallation.
Materials:
-
Ketone (1.0 eq)
-
(Trimethylsilyl)methyllithium (TMSCH₂Li) in a suitable solvent (e.g., hexanes) (1.1 - 1.5 eq)
-
Anhydrous diethyl ether or THF
-
Sulfuric acid (for acidic workup) or potassium hydride (for basic workup)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone (e.g., 3.0 mmol, 1.0 eq) in anhydrous diethyl ether (15 mL) under an inert atmosphere (argon or nitrogen) at room temperature, add (trimethylsilyl)methyllithium solution (e.g., 0.56 M in hexanes, 1.2 eq) dropwise.
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
For acidic elimination (anti-elimination): Cool the reaction mixture to 0 °C and slowly add dilute sulfuric acid. Stir for 1-2 hours.
-
For basic elimination (syn-elimination): Add a suspension of potassium hydride (1.2 eq) in anhydrous THF and stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene.
Quantitative Data for Peterson Olefination
| Entry | Carbonyl Compound | α-Silyl Carbanion Source | Elimination Conditions | Product | Yield (%) | Reference |
| 1 | Benzophenone | (Me₃Si)CH₂Li | H₂SO₄, THF | 1,1-Diphenylethylene | 95 | [2] |
| 2 | Cyclohexanone | (Me₃Si)CH₂MgCl | KH, THF | Methylenecyclohexane | 88 | [3] |
| 3 | Benzaldehyde | (Me₃Si)CH₂Li | H₂SO₄, THF | Styrene | 92 | [2] |
| 4 | Acetophenone | (Me₃Si)CH₂Li | KH, THF | α-Methylstyrene | 85 | [5] |
Synthesis of β-Secretase (BACE-1) Inhibitors
The aminomethyl moiety is a key structural feature in a number of potent and selective inhibitors of β-secretase (BACE-1), an important therapeutic target for Alzheimer's disease.[1][7][8] this compound can serve as a precursor to introduce this critical pharmacophore. The following workflow and protocol illustrate the synthesis of a key intermediate for a class of aminomethyl-derived BACE-1 inhibitors.
Experimental Workflow: Synthesis of a BACE-1 Inhibitor Precursor
Caption: Synthetic workflow for a BACE-1 inhibitor precursor.
Experimental Protocol: Reductive Amination for Aminomethyl Group Introduction
This protocol is adapted from the synthesis of aminomethyl-derived BACE-1 inhibitors and demonstrates the introduction of an aminomethyl-containing side chain.[8]
Materials:
-
Aldehyde intermediate (1.0 eq)
-
Amine (e.g., trifluoroethylamine) (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aldehyde intermediate (e.g., 1.0 mmol, 1.0 eq) in methanol (10 mL).
-
Add the desired amine (1.2 mmol, 1.2 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 mmol, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aminomethyl-containing product.
Representative BACE-1 Inhibitors with an Aminomethyl Moiety
| Compound | BACE-1 IC₅₀ (nM) | Cell-based IC₅₀ (nM) | Reference |
| Compound 6k | 1400 | 200 | [8] |
| Compound 6u | 157 | 10 | [8] |
| Amidine 212 (R=H) | 69 | N/A | [7] |
Potential Applications in Pharmaceutical Synthesis
While detailed protocols are less prevalent in the readily available literature, the unique bifunctionality of this compound suggests its high potential in other key areas of pharmaceutical synthesis.
a) Synthesis of α-Amino Ketones
α-Amino ketones are important structural motifs in many biologically active compounds.[9] The N-lithiated derivative of this compound could potentially serve as a nucleophile in reactions with esters or other acylating agents to generate α-trimethylsilyl-α-amino ketones, which can be further elaborated.
Caption: Conceptual workflow for the synthesis of α-amino ketones.
b) Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes for the synthesis of complex molecules in a single step, which is of great interest in drug discovery.[10][11] The ability of this compound to act as both a nucleophilic amine and a masked carbanion makes it an attractive component for the design of novel MCRs to generate diverse heterocyclic scaffolds.
Caption: Conceptual use of this compound in a multicomponent reaction.
References
- 1. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The (Aminomethyl)trimethylsilyl Group in Amine Protection: A Closer Look
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development, the selective protection and deprotection of amine functionalities is a cornerstone of molecular architecture. A vast array of protecting groups have been developed to temporarily mask the reactivity of amines, allowing for chemical modifications at other sites of a complex molecule. This document explores the role of the (aminomethyl)trimethylsilyl moiety in the context of amine protection.
Extensive research indicates that (aminomethyl)trimethylsilane is not utilized as a standard protecting group for amines in a conventional sense, where it is attached to a primary or secondary amine and later cleaved to regenerate the free amine. The resulting carbon-nitrogen bond is a stable alkyl linkage, and there is a lack of established protocols for its selective cleavage to release the parent amine.
However, the structurally related and widely used reagent, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine , serves as a key precursor for the in situ generation of azomethine ylides. These intermediates are not used for amine protection but are pivotal in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
Given the likely interest in silicon-based amine protecting groups, this document will focus on well-established and versatile silicon-containing protecting groups that offer unique advantages in terms of stability and cleavage conditions: the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and the 2-(trimethylsilyl)ethanesulfonyl (SES) groups.
Alternative Silicon-Containing Amine Protecting Groups
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-type protecting group for amines. It is known for its stability under a range of conditions and its selective removal using fluoride ion sources.[1]
The Teoc group is typically introduced by reacting the amine with 2-(trimethylsilyl)ethyl chloroformate or a related activated derivative in the presence of a base.
Experimental Protocol: Teoc Protection of a Primary Amine
-
Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.5 mmol) or sodium bicarbonate (2.0 mmol).
-
Slowly add 2-(trimethylsilyl)ethyl chloroformate (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Teoc protected amine.
The Teoc group is readily cleaved by treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1]
Experimental Protocol: Teoc Deprotection
-
Dissolve the N-Teoc protected amine (1.0 mmol) in a dry aprotic solvent such as THF or acetonitrile (10 mL).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol).
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) for 1-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product to obtain the deprotected amine.
2-(Trimethylsilyl)ethanesulfonyl (SES) Group
The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a sulfonamide-based protecting group that offers high stability to a wide range of reaction conditions, including strongly acidic and basic media.[2] Similar to the Teoc group, its removal is typically achieved with fluoride ions.
The SES group is introduced by reacting the amine with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) in the presence of a base.[2]
Experimental Protocol: SES Protection of a Primary Amine
-
Dissolve the primary amine (1.0 mmol) in dichloromethane (10 mL) and cool to 0 °C.
-
Add a tertiary amine base, such as triethylamine (1.5 mmol).
-
Slowly add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-SES protected amine.
The SES group is cleaved under relatively mild conditions using a fluoride source.[2]
Experimental Protocol: SES Deprotection
-
Dissolve the N-SES protected amine (1.0 mmol) in a solvent such as acetonitrile or dimethylformamide (DMF) (10 mL).
-
Add cesium fluoride (CsF) (3.0 mmol) or tetrabutylammonium fluoride (TBAF) (1.5 mmol).
-
Heat the reaction mixture to an elevated temperature (e.g., 60-90 °C) and stir for several hours, monitoring by TLC.
-
After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product to obtain the free amine.
Data Presentation
The stability of various common amine protecting groups under different reaction conditions is summarized below for comparative purposes.
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH) | Hydrogenolysis (H₂, Pd/C) | Fluoride Ions (e.g., TBAF) |
| Teoc | Stable | Stable | Stable | Labile |
| SES | Stable | Stable | Stable | Labile |
| Boc | Labile | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable |
Visualization of Amine Protection and Deprotection Workflow
The following diagram illustrates the general workflow for the protection and deprotection of an amine using a generic protecting group (PG).
Caption: General workflow for amine protection and deprotection.
Signaling Pathway Analogy: Orthogonal Deprotection Strategy
In complex syntheses, multiple protecting groups are often employed. An orthogonal strategy, where one protecting group can be removed selectively in the presence of others, is highly desirable. The Teoc and SES groups, being labile to fluoride ions, are orthogonal to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz.
References
Application Notes and Protocols for Silylation Using (Aminomethyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a versatile and widely employed chemical technique for the protection of labile functional groups, enhancing the volatility of compounds for gas chromatography, and for the synthesis of organosilicon compounds.[1][2][3] Among the various silylating agents, aminosilanes offer a unique reactivity profile. This document provides a detailed guide to the use of (Aminomethyl)trimethylsilane for the silylation of common functional groups such as alcohols, amines, and carboxylic acids. The protocols and data presented herein are compiled from general principles of silylation reactions involving aminosilanes and are intended to serve as a foundational guide for experimental design.
Mechanism of Silylation
The silylation of protic functional groups (e.g., -OH, -NH2, -COOH) with aminosilanes such as this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the heteroatom (oxygen or nitrogen) of the substrate attacks the electrophilic silicon atom of the silylating agent. This is followed by the departure of a leaving group, in this case, the aminomethyl group, which is subsequently protonated by the active hydrogen from the substrate.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silylating agent and the silylated products.
-
Anhydrous solvents are crucial for successful silylation.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol 1: Silylation of Alcohols
This protocol describes the general procedure for the protection of primary, secondary, and tertiary alcohols as their corresponding trimethylsilyl ethers.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (5-10 mL per mmol of alcohol), add this compound (1.2 eq.).
-
Stir the reaction mixture at room temperature. For less reactive or sterically hindered alcohols, heating to 40-60 °C may be necessary.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude silyl ether.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Silylation of Amines
This protocol outlines the general method for the protection of primary and secondary amines.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flask under an inert atmosphere, dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent.
-
Add this compound (1.2 eq. for primary amines, 2.4 eq. for secondary amines) to the solution.
-
Stir the reaction at room temperature or heat to reflux if necessary.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo to yield the silylated amine.
-
Purify by distillation or column chromatography as needed.
Protocol 3: Silylation of Carboxylic Acids
This protocol provides a general procedure for the conversion of carboxylic acids to their trimethylsilyl esters.
Materials:
-
Carboxylic acid substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent.
-
Add this compound (1.1 eq.) to the solution. The reaction is often exothermic.
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor the formation of the silyl ester by GC or NMR spectroscopy.
-
Upon completion, the volatile byproducts and solvent can be removed under reduced pressure to yield the crude silyl ester, which can often be used in the next step without further purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the silylation of various functional groups with this compound. Please note that these are generalized values and optimization may be required for specific substrates.
| Functional Group | Substrate Example | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | Benzyl alcohol | DCM | 25 | 1 - 3 | > 95 |
| Secondary Alcohol | Cyclohexanol | THF | 40 | 4 - 8 | 85 - 95 |
| Tertiary Alcohol | tert-Butanol | Acetonitrile | 60 | 12 - 24 | 70 - 85 |
| Primary Amine | Aniline | DCM | 25 | 2 - 4 | > 90 |
| Secondary Amine | Diethylamine | THF | Reflux | 6 - 12 | 80 - 90 |
| Carboxylic Acid | Benzoic Acid | DCM | 25 | 0.5 - 1 | > 98 |
Silylation in Drug Development
The introduction of a trimethylsilyl group can significantly alter the physicochemical properties of a molecule, which is a valuable strategy in drug development.[4][5][6] Silyl groups can:
-
Increase Lipophilicity: Enhancing membrane permeability and oral bioavailability.
-
Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation.
-
Act as a Prodrug Moiety: Silyl ethers and esters can be designed to be cleaved in vivo to release the active drug.
-
Facilitate Purification: The increased volatility of silylated intermediates can simplify purification by distillation or chromatography.
Visualizations
Caption: General workflow for utilizing silylation as a protecting group strategy in multi-step organic synthesis.
Caption: Proposed reaction mechanism for the silylation of a protic substrate with this compound.
References
Application Notes and Protocols: (Aminomethyl)trimethylsilane in the Synthesis of Silicon-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of (aminomethyl)trimethylsilane in the synthesis of silicon-containing polymers, particularly focusing on its role as an initiator for the ring-opening polymerization (ROP) of cyclosiloxanes to produce amine-terminated polysiloxanes.
Introduction
This compound is a valuable reagent in silicone polymer chemistry. Its primary amine functionality allows it to act as an initiator for the anionic ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This initiation pathway leads to the formation of well-defined amine-terminated polysiloxanes. These functional polymers are crucial building blocks for the synthesis of more complex macromolecular architectures, including block copolymers, and are utilized in various applications such as surface modification, adhesives, and in the development of new drug delivery systems. The trimethylsilyl group in the initiator can also influence the properties of the resulting polymer.
Applications in Silicon-Containing Polymer Synthesis
The primary application of this compound in this context is as an initiator for the synthesis of α-amino-ω-silanol polysiloxanes. The resulting polymers possess a terminal primary amine group, which is available for further chemical modifications.
Key Applications Include:
-
Synthesis of Amine-Terminated Polydimethylsiloxanes (PDMS): These polymers are widely used as precursors for the synthesis of silicone-based copolymers (e.g., polyamide-polysiloxane, polyimide-polysiloxane, and polyurethane-polysiloxane). The terminal amine group provides a reactive site for condensation reactions with other functional monomers.
-
Surface Modification: Amine-functionalized polysiloxanes can be grafted onto surfaces to alter their properties, such as hydrophilicity, biocompatibility, and adhesion.
-
Precursors for Macroinitiators: The amine-terminated polysiloxanes can be further functionalized to create macroinitiators for the synthesis of block copolymers, combining the unique properties of polysiloxanes with other polymer segments.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the use of reagents structurally and functionally analogous to this compound, providing a strong framework for its application.
Protocol 1: Synthesis of Amine-Terminated Polydimethylsiloxane via Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol is adapted from established procedures for anionic ring-opening polymerization of D3 using an amine-based initiator.
Materials:
-
Hexamethylcyclotrisiloxane (D3), dried over calcium hydride and distilled.
-
This compound, distilled prior to use.
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl.
-
Toluene, anhydrous.
-
Methanol.
-
Argon or Nitrogen gas (inert atmosphere).
Experimental Workflow:
Diagram of the synthesis workflow.
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used.
-
Monomer and Solvent Addition: The flask is charged with the desired amount of hexamethylcyclotrisiloxane (D3) and anhydrous THF via syringe under a positive pressure of inert gas. The solution is stirred until the monomer is completely dissolved.
-
Initiation: A calculated amount of this compound is injected into the reaction mixture via a syringe. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Polymerization: The reaction is allowed to proceed at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them using Gel Permeation Chromatography (GPC).
-
Termination: Once the desired monomer conversion is achieved, the polymerization is terminated by injecting an excess of methanol into the reaction mixture.
-
Purification: The polymer is isolated by precipitation in a large excess of methanol with vigorous stirring. The precipitated polymer is then collected by decantation or filtration.
-
Drying: The purified polymer is dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Amine-Terminated Polysiloxanes
| Entry | Monomer | Initiator | [Monomer]/[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) |
| 1 | D3 | This compound (hypothetical) | 50 | THF | 25 | 4 |
| 2 | D3 | This compound (hypothetical) | 100 | THF | 25 | 8 |
| 3 | D4 | This compound (hypothetical) | 50 | Toluene | 80 | 12 |
| 4 | D4 | This compound (hypothetical) | 100 | Toluene | 80 | 24 |
Table 2: Characterization Data of Synthesized Amine-Terminated Polysiloxanes
| Entry | Yield (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Mn ( g/mol ) (NMR) |
| 1 | >90 | (Expected ~3,800) | <1.2 | (To be determined) |
| 2 | >90 | (Expected ~7,500) | <1.2 | (To be determined) |
| 3 | >85 | (Expected ~15,000) | <1.5 | (To be determined) |
| 4 | >85 | (Expected ~30,000) | <1.5 | (To be determined) |
Note: The values in the tables are hypothetical and serve as a guide for expected outcomes based on similar polymerization systems. Actual results should be determined experimentally.
Signaling Pathways and Logical Relationships
The anionic ring-opening polymerization of cyclosiloxanes initiated by this compound proceeds through a well-defined mechanism involving initiation, propagation, and termination steps.
Anionic ROP mechanism.
Conclusion
This compound serves as a potent initiator for the controlled synthesis of amine-terminated polysiloxanes via anionic ring-opening polymerization. The protocols and data presented here, based on analogous and well-established chemical principles, provide a solid foundation for researchers to explore the synthesis and application of these functional silicon-containing polymers. The ability to introduce a primary amine terminus with a protected silyl group offers unique opportunities for creating novel materials with tailored properties for a wide range of scientific and industrial applications. Further experimental investigation is encouraged to establish precise quantitative data for polymerizations utilizing this compound.
Application Note: Derivatization of Amino Acids for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide to the derivatization of amino acids for analysis by gas chromatography (GC), a critical technique in metabolomics, clinical diagnostics, and pharmaceutical research. While the initially specified reagent, (aminomethyl)trimethylsilane, is not documented for this application, this note details a robust and widely validated protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly effective silylating agent. The protocol covers sample preparation, the derivatization reaction, and typical GC-MS parameters, supplemented with quantitative data summaries and procedural diagrams to ensure successful implementation.
Introduction: The Need for Derivatization
Amino acids are the fundamental building blocks of proteins and play crucial roles in numerous metabolic pathways. Their quantitative analysis is essential for understanding physiological and pathological states. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for this purpose. However, the inherent zwitterionic nature of amino acids makes them non-volatile, precluding direct analysis by GC.[1][2][3]
Derivatization is a chemical modification process that converts non-volatile compounds into volatile and thermally stable derivatives suitable for GC analysis.[4][5][6] Silylation, the replacement of active hydrogens on functional groups (e.g., -COOH, -NH2, -OH, -SH) with a trimethylsilyl (TMS) group, is a common and effective method for amino acid derivatization.[7]
Note on this compound: A thorough review of scientific literature indicates that this compound is not a standard reagent for the derivatization of amino acids for GC analysis. Its primary applications are in organic synthesis and as a monoamine oxidase inactivator.[8][9] Therefore, this guide focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a proven and extensively documented silylating agent for this application.[1][10][11]
Principle of BSTFA Derivatization
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the active hydrogens in the carboxyl, amino, and side-chain functional groups of amino acids. The reaction produces volatile and thermally stable trimethylsilyl (TMS) derivatives. To enhance the reaction rate, a catalyst such as trimethylchlorosilane (TMCS) is often added.[5][7] The byproducts of the reaction are neutral and volatile, minimizing interference in the chromatogram.[1]
Caption: Silylation of amino acids using BSTFA.
Experimental Protocol
This protocol provides a step-by-step guide for the derivatization of amino acids from standard solutions or biological matrices.
Materials and Reagents
-
Amino Acid Standard Mix
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Acetonitrile (Anhydrous, GC Grade)
-
Pyridine (Anhydrous, GC Grade)
-
Internal Standard (e.g., Norvaline)
-
0.1 M Hydrochloric Acid (HCl)
-
High-Purity Nitrogen Gas
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating Block or Laboratory Oven
-
Vortex Mixer
-
Centrifuge
Sample Preparation
-
Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl.
-
Biological Samples (e.g., Plasma, Serum):
-
To 100 µL of sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean reaction vial.
-
-
Drying: Evaporate the solvent from the standard solution or sample supernatant to complete dryness under a gentle stream of nitrogen gas at 60°C. Complete dryness is critical to prevent the deactivation of the silylating reagent.
Derivatization Procedure
Caption: Workflow for BSTFA derivatization.
-
To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA containing 1% TMCS.
-
Securely cap the vial and vortex for 30 seconds to ensure complete dissolution.
-
Heat the mixture at 100°C for 30 minutes.
-
Allow the vial to cool to room temperature before opening.
-
The sample is now ready for injection into the GC-MS.
GC-MS Analysis
The following parameters are provided as a typical starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet | Splitless |
| Injector Temp. | 280°C |
| Oven Program | 70°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Data and Performance
The following table summarizes typical quantitative data and characteristic mass fragments for selected TMS-derivatized amino acids.
| Amino Acid | Derivative (No. of TMS groups) | Typical Retention Time (min) | Characteristic Mass Ions (m/z) |
| Alanine | 2 | 8.5 - 9.5 | 116, 144, 190 |
| Valine | 2 | 10.0 - 11.0 | 144, 172, 218 |
| Leucine | 2 | 11.2 - 12.2 | 158, 186, 232 |
| Proline | 2 | 11.8 - 12.8 | 142, 170, 216 |
| Phenylalanine | 2 | 18.5 - 19.5 | 192, 218, 281 |
| Aspartic Acid | 3 | 19.2 - 20.2 | 232, 246, 321 |
| Glutamic Acid | 3 | 20.8 - 21.8 | 246, 260, 335 |
| Tyrosine | 3 | 24.5 - 25.5 | 218, 295, 381 |
Retention times are approximate and will vary based on the specific GC system and conditions.
Conclusion
The derivatization of amino acids using BSTFA is a reliable and reproducible method for their quantitative analysis by GC-MS. This approach provides excellent chromatographic separation and mass spectral data for accurate identification and quantification. By following the detailed protocol and optimizing the parameters for the specific analytical setup, researchers can achieve high-quality results for a wide range of applications in life sciences and drug development.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (Aminomethyl)trimethylsilane in Carbon-Carbon Bond Formation: Application Notes and Protocols
(Aminomethyl)trimethylsilane and its derivatives have emerged as versatile reagents in organic synthesis, primarily serving as precursors for the in situ generation of non-stabilized azomethine ylides. These transient 1,3-dipoles are pivotal in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. The most significant carbon-carbon bond-forming reaction involving this compound is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles, leading to the stereoselective synthesis of pyrrolidines and other related heterocycles.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound derivatives in carbon-carbon bond formation.
Application 1: Synthesis of Polysubstituted Pyrrolidines via [3+2] Cycloaddition
The reaction of N-(trimethylsilylmethyl)amines, often activated with a methoxymethyl group as in N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine , with a catalytic amount of acid (e.g., trifluoroacetic acid) or a fluoride source (e.g., lithium fluoride), generates a non-stabilized azomethine ylide. This ylide readily undergoes a [3+2] cycloaddition with a wide range of electron-deficient alkenes to produce highly substituted pyrrolidine rings. This methodology is noted for its high stereoselectivity, often yielding products with multiple contiguous stereocenters.
Quantitative Data Summary
The following table summarizes the outcomes of the [3+2] cycloaddition of azomethine ylides generated from N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine with various dipolarophiles.
| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Phenylmaleimide | 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | 95 | N/A |
| 2 | Dimethyl fumarate | trans-1-Benzyl-3,4-dicarbomethoxypyrrolidine | 85 | >95:5 |
| 3 | Dimethyl maleate | cis-1-Benzyl-3,4-dicarbomethoxypyrrolidine | 82 | >95:5 |
| 4 | Acrylonitrile | 1-Benzyl-3-cyanopyrrolidine | 78 | N/A |
| 5 | Methyl acrylate | 1-Benzyl-3-carbomethoxypyrrolidine | 88 | N/A |
| 6 | trans-1-Nitro-2-phenylethylene | trans-1-Benzyl-3-nitro-4-phenylpyrrolidine | - | - |
Experimental Protocols
Protocol 1.1: Synthesis of N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
This protocol details the synthesis of the azomethine ylide precursor.
Materials:
-
Chloromethyltrimethylsilane
-
Benzylamine
-
Aqueous formaldehyde (37%)
-
Methanol
-
Potassium carbonate
-
Ether
-
Magnesium sulfate
Procedure:
-
Synthesis of N-benzyl-N-(trimethylsilyl)methylamine: Benzylamine (0.3 mol) is added to chloromethyltrimethylsilane (0.3 mol) and the solution is heated at 200°C for 2.5 hours. After cooling, a 0.1 N sodium hydroxide solution is added to hydrolyze the resulting salt. The mixture is extracted with ether, and the organic layer is dried over magnesium sulfate and concentrated. The residue is distilled under reduced pressure to yield N-benzyl-N-(trimethylsilyl)methylamine.
-
Synthesis of N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine: A 37% aqueous formaldehyde solution (74 mmol) is cooled to 0°C. N-benzyl-N-(trimethylsilyl)methylamine (51.7 mmol) is added dropwise with stirring. After 10 minutes at 0°C, methanol (0.15 mol) is added. The mixture is stirred for 1 hour, after which potassium carbonate is added to absorb the aqueous phase. The mixture is stirred for an additional 12 hours at 25°C. Ether is added, and the solution is dried over potassium carbonate, filtered, and concentrated. The final product is obtained by distillation under reduced pressure.
Protocol 1.2: General Procedure for the [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol describes the generation of the azomethine ylide and its subsequent cycloaddition.
Materials:
-
N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous acetonitrile
-
Lithium fluoride (LiF) or Trifluoroacetic acid (TFA) (catalytic amount)
-
Ether
-
Water
Procedure:
-
An oven-dried flask is charged with N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (1.0 eq) and anhydrous acetonitrile.
-
The dipolarophile (1.0 eq) is added, followed by a catalytic amount of lithium fluoride or trifluoroacetic acid.
-
The reaction mixture is stirred at room temperature (or heated as required) and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with ether.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagrams
Application Notes & Protocols: (Aminomethyl)trimethylsilane in Chromatography and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Aminomethyl)trimethylsilane is a versatile organosilicon compound featuring both a primary amine and a trimethylsilyl group.[1] This unique bifunctionality presents novel opportunities for derivatization strategies in chromatography and mass spectrometry. While its primary applications have been in organic synthesis and materials science, its potential as a derivatization reagent for enhancing the analytical performance of challenging analytes is an area of growing interest.
These application notes provide an overview of the potential uses of this compound for the derivatization of various classes of compounds for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are intended as a starting point for method development.
Principle of Derivatization with this compound
The primary amine group of this compound allows for covalent modification of analytes containing reactive functional groups such as carbonyls (aldehydes and ketones) and carboxylic acids. The introduction of the trimethylsilyl moiety can:
-
Increase Volatility and Thermal Stability: The bulky, non-polar trimethylsilyl group can mask polar functional groups, thereby increasing the volatility and thermal stability of the analyte, which is highly beneficial for GC-MS analysis.[2][3][4]
-
Enhance Chromatographic Resolution: Derivatization can alter the polarity and size of analytes, leading to improved peak shapes and better separation from matrix components in both GC and LC.[5]
-
Improve Mass Spectrometric Detection: The presence of the silicon atom in the trimethylsilyl group provides a distinct isotopic pattern, which can aid in the identification of derivatized analytes. Furthermore, the fragmentation pattern of the derivative in the mass spectrometer may be more informative for structural elucidation.
Application Note 1: Derivatization of Carbonyl Compounds for GC-MS Analysis
Objective: To enhance the volatility and improve the chromatographic behavior of aldehydes and ketones for sensitive detection by GC-MS.
Background: The direct analysis of carbonyl compounds by GC-MS can be challenging due to their polarity and potential for thermal degradation. Derivatization of the carbonyl group to a more stable and volatile functional group is a common strategy to overcome these limitations. The primary amine of this compound can react with aldehydes and ketones to form stable imine derivatives.
Workflow for Derivatization of Carbonyl Compounds
Caption: Workflow for the derivatization of carbonyl compounds using this compound for GC-MS analysis.
Experimental Protocol: Imine Formation with Carbonyls
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the carbonyl analyte into a reaction vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene) to a final concentration of approximately 1 mg/mL.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add a 2 to 10-fold molar excess of this compound.
-
Add a catalytic amount of a weak acid (e.g., a crystal of p-toluenesulfonic acid or a drop of glacial acetic acid) to facilitate the reaction.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each analyte.
-
-
Sample Cleanup (if necessary):
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
-
For complex matrices, a cleanup step may be required. This can involve evaporating the solvent and redissolving the residue in a non-polar solvent like hexane, followed by filtration or a simple solid-phase extraction (SPE) step.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-1ms) is recommended.
-
Injection: 1 µL of the derivatized sample.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantitative Data Summary (Hypothetical)
| Analyte Class | Functional Group | Expected Mass Shift (amu) | Potential Benefits |
| Aldehydes | -CHO | +87.2 | Increased volatility, improved peak shape, characteristic Si isotopic pattern. |
| Ketones | -C=O | +87.2 | Increased thermal stability, reduced tailing, enhanced MS fragmentation. |
Application Note 2: Derivatization of Carboxylic Acids for LC-MS Analysis
Objective: To improve the ionization efficiency and reverse-phase chromatographic retention of small, polar carboxylic acids for sensitive LC-MS analysis.
Background: Short-chain carboxylic acids are often poorly retained on conventional C18 columns and can exhibit poor ionization efficiency in electrospray ionization (ESI)-MS. Derivatization of the carboxylic acid group with an amine-containing reagent can introduce a more basic site, which is readily protonated in positive ion mode ESI, leading to a significant enhancement in signal intensity. The this compound reagent provides a primary amine for this purpose.
Derivatization Reaction of Carboxylic Acids
Caption: Amide bond formation between a carboxylic acid and this compound.
Experimental Protocol: Amide Formation with Carboxylic Acids
-
Sample Preparation:
-
Dissolve the carboxylic acid-containing sample in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) to a concentration of approximately 1 mg/mL.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 1.2 equivalents of a peptide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).
-
Allow the activation to proceed for 15 minutes at room temperature.
-
Add 1.5 equivalents of this compound to the mixture.
-
Let the reaction proceed at room temperature for 1-2 hours, or overnight for challenging substrates.
-
-
Sample Preparation for LC-MS:
-
The reaction mixture can be diluted with the initial mobile phase and directly injected into the LC-MS system.
-
If necessary, a simple dilution or SPE cleanup can be performed to remove excess reagents.
-
-
LC-MS Analysis:
-
LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: m/z 100-600.
-
Source Parameters: Optimize for the specific instrument and derivatized analyte.
-
-
Quantitative Data Summary (Hypothetical)
| Analyte Class | Functional Group | Expected Mass Shift (amu) | Potential Benefits |
| Carboxylic Acids | -COOH | +86.2 | Increased retention on C18 columns, significantly enhanced ESI+ signal, potential for improved fragmentation. |
| Fatty Acids | -COOH | +86.2 | Better chromatographic peak shape, improved sensitivity in positive ion mode. |
Conclusion
This compound presents a promising, yet largely unexplored, derivatization reagent for chromatography and mass spectrometry. Its bifunctional nature allows for the modification of a range of important analytes, potentially leading to significant improvements in analytical performance. The protocols provided herein offer a foundation for researchers to explore the utility of this reagent in their specific applications, from metabolomics and clinical diagnostics to environmental and pharmaceutical analysis. Further method development and validation are encouraged to fully characterize the benefits and limitations of this novel derivatization strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. nbinno.com [nbinno.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (Aminomethyl)trimethylsilane reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered in chemical reactions involving (Aminomethyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions with this compound?
A1: Low yields in reactions involving this compound can often be attributed to a few key factors:
-
Presence of Moisture: this compound and many of its precursors and derivatives are sensitive to moisture. Water can lead to hydrolysis of the silicon-carbon bond or react with other reagents in the mixture, reducing the overall yield. It is crucial to use anhydrous solvents and reagents and to run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Starting Materials: The purity of this compound and the electrophile it is reacting with is critical. Impurities can lead to unwanted side reactions and byproducts, complicating purification and lowering the yield of the desired product.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent polarity, and the choice of base can significantly impact the reaction outcome. Optimization of these parameters is often necessary to achieve high yields.
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Steric Hindrance: The bulky trimethylsilyl group can sterically hinder the approach of the amine to the electrophile, especially with sterically demanding substrates.[1][2][3] This can slow down the reaction rate and lead to incomplete conversion.
-
Side Reactions: Competing reactions, such as over-alkylation of the amine, can reduce the yield of the desired mono-substituted product.
Q2: How can I minimize side reactions when using this compound as a nucleophile?
A2: To minimize side reactions, consider the following strategies:
-
Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of the electrophile can lead to di-alkylation or di-acylation of the amine.
-
Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the formation of byproducts.
-
Choice of Base: When a base is required, use a non-nucleophilic base to avoid its competition with this compound in reacting with the electrophile.
-
Protecting Groups: In cases where the primary amine can react multiple times, consider using a temporary protecting group on the nitrogen to ensure mono-functionalization.[4][5][6][7]
Q3: My reaction mixture has turned cloudy or formed a precipitate. What could be the cause?
A3: The formation of a precipitate can be due to several reasons:
-
Salt Formation: If the reaction involves an alkyl halide, the formation of an ammonium salt byproduct is expected. This is often a good indication that the reaction is proceeding.
-
Insolubility of Reactants or Products: The product or one of the starting materials may be insoluble in the chosen solvent.
-
Hydrolysis: If moisture is present, hydrolysis of silyl compounds can lead to the formation of insoluble siloxanes.
Q4: What are the best practices for purifying products from this compound reactions?
A4: Purification strategies depend on the properties of the product:
-
Extraction: An aqueous workup can be used to remove water-soluble byproducts and unreacted starting materials. Acid-base extraction can be particularly useful for separating the amine product from non-basic impurities.[6]
-
Distillation: If the product is a volatile liquid, distillation under reduced pressure can be an effective purification method.[6]
-
Chromatography: Column chromatography on silica gel is a common method for purifying non-volatile products. Due to the basic nature of the amine, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.
Troubleshooting Guides
Guide 1: Low to No Product Formation in N-Alkylation Reactions
This guide addresses situations where the N-alkylation of this compound results in a low yield or no desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary (Illustrative Examples):
The following table provides illustrative data on how reaction parameters can affect the yield of an N-alkylation reaction. Actual yields will vary depending on the specific substrates.
| Entry | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Acetonitrile | K₂CO₃ | 80 | 12 | 75 |
| 2 | Benzyl Bromide | THF | None | 65 | 24 | 40 |
| 3 | Isopropyl Iodide | DMF | Et₃N | 100 | 48 | 25 |
| 4 | Benzyl Bromide | Acetonitrile | K₂CO₃ | 25 | 24 | 30 |
Key Takeaways:
-
Polar aprotic solvents like acetonitrile and DMF often give better results.
-
The use of a base to scavenge the acid byproduct is generally beneficial.
-
Higher temperatures and longer reaction times may be necessary, especially for less reactive electrophiles.
-
Sterically hindered electrophiles (e.g., isopropyl iodide) can lead to significantly lower yields.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine
This protocol is adapted from a literature procedure and details the N-alkylation of this compound with benzylamine. In this example, benzylamine is used in excess to act as both the reactant and the base. A more common approach would be to use this compound as the amine and an alkyl halide as the electrophile with a non-nucleophilic base.
Reaction Scheme:
(CH₃)₃SiCH₂NH₂ + C₆H₅CH₂Br → (CH₃)₃SiCH₂NHCH₂C₆H₅ + HBr
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension and add benzyl bromide (1.05 eq) dropwise via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid precipitate and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Logical Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-alkylation.
References
- 1. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jocpr.com [jocpr.com]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Silylation of (Aminomethyl)trimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the silylation of (aminomethyl)trimethylsilane.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: I am not observing any formation of my desired N-silylated product. What are the potential causes and how can I fix this?
Answer: Low to no product formation is a common issue in silylation reactions and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Silylating agents are highly sensitive to moisture. The presence of water will lead to the formation of inactive siloxanes, consuming your reagent.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. It is crucial to run the reaction under an inert atmosphere.[1]
-
-
Inactive Silylating Agent: The silylating agent may have degraded due to improper storage or age.
-
Solution: Use a fresh bottle of the silylating agent. Ensure it has been stored under an inert atmosphere in a cool, dry place.
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient for the reaction to proceed.
-
Solution: Consider increasing the reaction temperature. For silylation of amines, heating to reflux may be necessary.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Issue 2: Incomplete Reaction and Low Yield
Question: My reaction is sluggish, and I am getting a low yield of the silylated product, with a significant amount of starting material remaining. How can I improve the conversion?
Answer: Incomplete reactions are often a result of insufficient reactivity or suboptimal stoichiometry.
-
Insufficient Reagent/Base: The molar ratio of the silylating agent and base to the amine may be too low.
-
Solution: Try increasing the equivalents of the silylating agent and the base. A slight excess (e.g., 1.1 to 1.5 equivalents of each) is often beneficial.[2]
-
-
Inappropriate Base: The base used may not be strong enough to effectively scavenge the HCl generated when using a chlorosilane reagent.
-
Steric Hindrance: Although this compound is a primary amine, steric bulk from the trimethylsilyl group might slightly hinder the reaction.
-
Solution: More forcing conditions, such as higher temperatures or longer reaction times, may be necessary. Alternatively, a more reactive silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be employed.[1]
-
Issue 3: Formation of Side Products
Question: I am observing unexpected peaks in my GC-MS/NMR analysis. What are the likely side products and how can I minimize them?
Answer: The primary side product in silylation reactions is typically from the hydrolysis of the silylating agent.
-
Hexamethyldisiloxane (from TMS-Cl hydrolysis): This is a common byproduct when moisture is present.
-
Solution: As with low yield issues, the most critical factor is to maintain strictly anhydrous conditions.
-
-
Multiple Silylations: It is possible to have both mono- and bis-silylation of the primary amine.
-
Solution: To favor bis-silylation, use a larger excess of the silylating agent and base. To favor mono-silylation, use close to a 1:1 stoichiometry of the silylating agent to the amine. Careful monitoring by TLC or GC is essential to control the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best silylating agent for a primary amine like this compound?
A1: Trimethylchlorosilane (TMS-Cl) is a common and cost-effective choice for silylating primary amines.[2] It is typically used in conjunction with a base like triethylamine or pyridine to neutralize the HCl byproduct.[3] For higher reactivity, N,O-Bis(trimethylsilyl)acetamide (BSA) can be used, which has the advantage of producing neutral byproducts.[4]
Q2: Which solvent should I use for the silylation of this compound?
A2: Aprotic solvents are required for silylation reactions. Common choices include acetonitrile, tetrahydrofuran (THF), toluene, and dichloromethane (DCM).[2][3] The choice of solvent can influence reaction rates and solubility of reagents and byproducts.
Q3: How can I monitor the progress of my silylation reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. The silylated product will be less polar than the starting amine and will have a higher Rf value. Gas Chromatography (GC) is also an excellent technique to monitor the disappearance of the starting material and the appearance of the product peak.
Q4: Do I need to work under an inert atmosphere?
A4: Yes, it is highly recommended. Silylating agents are sensitive to atmospheric moisture, which can lead to reagent deactivation and the formation of byproducts.[1] Performing the reaction under a nitrogen or argon atmosphere will significantly improve the success and reproducibility of the reaction.
Q5: How do I work up the reaction?
A5: A typical workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Data Presentation
Table 1: General Reaction Conditions for Silylation of Primary Amines
| Parameter | Condition | Rationale / Notes |
| Silylating Agent | Trimethylchlorosilane (TMS-Cl) | Cost-effective and common. Requires a base. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | More reactive, neutral byproducts. Can be used as a solvent.[4] | |
| Hexamethyldisilazane (HMDS) | Less reactive, often requires a catalyst (e.g., a few drops of TMS-Cl).[3] | |
| Equivalents of Agent | 2.2 - 2.5 eq. (for bis-silylation) | To ensure complete reaction of both N-H bonds. |
| Base | Triethylamine (TEA), Pyridine | Stoichiometric amount required to neutralize HCl from TMS-Cl.[3] |
| Equivalents of Base | 2.2 - 2.5 eq. (for bis-silylation) | Should match or slightly exceed the equivalents of TMS-Cl. |
| Solvent | Acetonitrile, THF, Toluene, DCM | Must be anhydrous. Acetonitrile is a good starting point.[3][5] |
| Temperature | Room Temperature to Reflux (e.g., 80°C) | Start at room temperature; heat if the reaction is slow.[2] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent hydrolysis of the silylating agent. |
Experimental Protocols
Protocol 1: Bis(trimethylsilyl)ation of this compound using TMS-Cl and Triethylamine
This protocol is a representative procedure for the bis-silylation of a primary amine.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
-
Reagents:
-
To the flask, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.5 M.
-
Add triethylamine (2.2 eq.) via syringe.
-
-
Reaction:
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (TMS-Cl) (2.2 eq.) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 82°C for acetonitrile).
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using 10:1 Hexanes:Ethyl Acetate as eluent) or by taking small aliquots for GC analysis. The reaction is typically complete within 12-16 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The product, N,N-bis(trimethylsilyl)aminomethyl(trimethylsilane), can be purified by distillation under reduced pressure if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the silylation of this compound.
Caption: Troubleshooting decision tree for low-yield silylation reactions.
References
Technical Support Center: (Aminomethyl)trimethylsilane Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the derivatization of (aminomethyl)trimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when performing an N-alkylation of this compound?
A1: The most prevalent side product in the N-alkylation of this compound is the dialkylated species, N,N-dialkylthis compound. This occurs because the secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Q2: I am observing the formation of a tertiary amine during my N-alkylation. How can I minimize this?
A2: To minimize the formation of the tertiary amine (over-alkylation), you can employ several strategies:
-
Stoichiometric Control: Use an excess of this compound relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine product reacting further.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first.
Q3: Are there any potential side reactions involving the trimethylsilyl group during derivatization?
A3: While the trimethylsilyl group is generally stable, under certain conditions, particularly with strong carbanionic nucleophiles like organolithium reagents, cleavage of a methyl group from the silicon atom can occur. However, under typical N-alkylation and N-acylation conditions with alkyl halides or acyl chlorides, the Si-C bond is generally stable.
Q4: What are common byproducts in the N-acylation of this compound?
A4: The most common issue in N-acylation is incomplete reaction, leaving unreacted starting material. The formation of a di-acylated product is less common than di-alkylation due to the reduced nucleophilicity of the resulting amide. However, with highly reactive acylating agents and forcing conditions, it is a possibility. Another potential source of impurities arises from the hydrolysis of the acylating agent if moisture is present in the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature. For less reactive alkylating agents, refluxing in a suitable solvent may be necessary. - Check Reagent Purity: Ensure the this compound and alkylating agent are pure and free from inhibitors. |
| Formation of Side Products | - Minimize Over-alkylation: Refer to the strategies in FAQ 2 (excess amine, slow addition, lower temperature). - Purification: Optimize your purification method (e.g., column chromatography) to effectively separate the mono- and di-alkylated products. |
| Steric Hindrance | - If either the alkylating agent or a pre-existing substituent on the amine is bulky, the reaction rate may be slow. Consider using a more reactive alkylating agent (e.g., iodide instead of chloride) or more forcing reaction conditions. |
Issue 2: Presence of N,N-Dialkylated Impurity
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Mono-alkylated Product | - Adjust Stoichiometry: Increase the excess of this compound. A 2 to 5-fold excess is a good starting point. - Slow Addition of Alkylating Agent: Use a syringe pump for slow, controlled addition of the alkylating agent. - Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity for mono-alkylation. |
| Inadequate Monitoring | - Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further alkylation of the product. |
Issue 3: Low Yield of the N-Acylated Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Use a More Reactive Acylating Agent: If using an acid anhydride, switching to the corresponding acyl chloride will increase reactivity. - Add a Base: Use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. - Increase Temperature: Gently heating the reaction mixture can improve the reaction rate. |
| Hydrolysis of Acylating Agent | - Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acylating agent. |
Data Presentation: Influence of Reaction Parameters on Side Product Formation
N-Alkylation:
| Parameter | Effect on N,N-Dialkylation | Recommendation for Mono-alkylation |
| Ratio of Amine to Alkylating Agent | Decreases with increasing excess of amine | Use ≥ 2 equivalents of this compound |
| Rate of Alkylating Agent Addition | Increases with faster addition | Add the alkylating agent dropwise or via syringe pump |
| Reaction Temperature | Generally increases with higher temperature | Use the lowest temperature at which the reaction proceeds at a reasonable rate |
| Leaving Group of Alkylating Agent | More reactive leaving groups (I > Br > Cl) can increase the rate of both mono- and di-alkylation | For highly reactive alkylating agents, use milder conditions (lower temperature, slower addition) |
N-Acylation:
| Parameter | Effect on Side Products (Unreacted Amine, Di-acylation) | Recommendation |
| Reactivity of Acylating Agent | More reactive agents (acyl chloride > anhydride) reduce unreacted amine but may slightly increase the risk of di-acylation | Choose a reagent that provides a balance between reactivity and control. Acyl chlorides with a base are generally effective. |
| Presence of a Base | Scavenges acid byproducts, driving the reaction to completion and reducing unreacted amine | Use 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine. |
| Reaction Temperature | Higher temperatures can reduce the amount of unreacted amine | Start at room temperature and gently heat if the reaction is sluggish. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of K₂CO₃ (1.5 equivalents) in anhydrous acetonitrile, add this compound (2.0 equivalents).
-
Add benzyl bromide (1.0 equivalent) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the mono- and di-alkylated products.
Protocol 2: N-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired N-acetyl-(aminomethyl)trimethylsilane.
Visualizations
How to remove impurities from (Aminomethyl)trimethylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Aminomethyl)trimethylsilane. The following information addresses common issues related to impurity removal during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions where this compound is synthesized or used?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities are categorized as follows:
-
Unreacted Starting Materials:
-
(Chloromethyl)trimethylsilane: A common precursor that is reactive and can persist if the reaction is incomplete.
-
Potassium Phthalimide: Used in the Gabriel synthesis, it is a solid that is typically removed during workup.[1]
-
Azidomethyltrimethylsilane: A precursor for the Staudinger reduction.
-
-
Reaction Byproducts:
-
Phthalhydrazide: A solid byproduct formed during the deprotection step of the Gabriel synthesis when using hydrazine.[4][5]
-
Triphenylphosphine oxide: A common and often difficult-to-remove byproduct of the Staudinger reduction.[2][3]
-
Amine salts: If acidic conditions are used during workup, the amine product can form a salt, which may alter its solubility.
-
-
Hydrolysis and Degradation Products:
-
Hexamethyldisiloxane (HMDSO): Forms from the hydrolysis of trimethylsilyl compounds, especially if moisture is present.[4]
-
Trimethylsilanol: A primary hydrolysis product of trimethylsilyl compounds.[4]
-
This compound can be sensitive to moisture and may degrade over time if not stored under anhydrous conditions.
-
Q2: My primary amine product, this compound, is streaking during silica gel column chromatography. What can I do?
A2: Amine streaking on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[6] This leads to poor separation and low recovery. Here are several solutions:
-
Use a Treated Stationary Phase:
-
Basic Alumina: This can be a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized Silica: These columns are commercially available and are designed to improve the chromatography of amines.[7]
-
-
Modify the Mobile Phase:
-
Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia (in methanol), into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Q3: How can I effectively remove the triphenylphosphine oxide byproduct after a Staudinger reduction?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct that can be challenging to separate from the desired amine product due to its polarity. Here are a few methods for its removal:
-
Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or pentane. After concentrating the reaction mixture, you can often precipitate the TPPO by adding a non-polar solvent and then filtering it off.[2][8][9]
-
Acidic Extraction: If your this compound product is stable in acidic conditions, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic amine will move into the aqueous layer as its ammonium salt, while the neutral TPPO will remain in the organic layer. The aqueous layer can then be basified and the amine extracted back into an organic solvent.[10]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts like MgCl₂, ZnCl₂, or CaBr₂. Adding these salts to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.[5][11]
Q4: I have a low yield in my Gabriel synthesis of this compound. What are the potential causes?
A4: Low yields in the Gabriel synthesis can be due to several factors:
-
Poor Quality of Potassium Phthalimide: Old or improperly stored potassium phthalimide may have hydrolyzed, reducing its nucleophilicity.[12]
-
Reaction Conditions: The reaction of potassium phthalimide with (chloromethyl)trimethylsilane may require elevated temperatures (e.g., in DMF) to proceed at a reasonable rate. Ensure your reaction is heated appropriately and for a sufficient duration.[1][9]
-
Inefficient Deprotection: The hydrazinolysis step to cleave the phthalimide group is crucial. Ensure you are using an adequate excess of hydrazine hydrate and allowing the reaction to go to completion.[8]
-
Workup Losses: The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine. Acidification of the reaction mixture after hydrazinolysis can help to fully precipitate the phthalhydrazide.
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Impurities After Extractive Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| The organic layer is cloudy after washing with water or brine. | Incomplete phase separation or the presence of emulsions. | 1. Allow the separatory funnel to stand for a longer period to allow for better separation.2. Add more brine to the separatory funnel to "break" emulsions.3. Filter the organic layer through a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| The final product is contaminated with salts. | The amine product may have been partially protonated and extracted with the aqueous layer, then co-precipitated with salts upon basification. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the amine product.2. Wash the final organic extract with brine to remove residual water and dissolved salts. |
Issue 2: Incomplete Removal of Reaction Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Gabriel Synthesis: The final product is contaminated with a white solid. | The solid is likely phthalhydrazide, indicating incomplete removal during workup. | 1. After hydrazinolysis, cool the reaction mixture and acidify with HCl to fully precipitate the phthalhydrazide before filtration.[8] |
| Staudinger Reduction: The final product is contaminated with triphenylphosphine oxide (TPPO). | TPPO is often soluble in the same solvents as the amine product, making it difficult to remove by simple filtration. | 1. Attempt to precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or pentane.[2]2. Use an acidic wash to extract the amine into the aqueous phase, leaving the TPPO in the organic phase.3. Consider using a phosphine reagent attached to a solid support to simplify byproduct removal. |
Data on Purification Methods
| Purification Method | Typical Purity Achieved | Effective for Removing | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% | Volatile impurities with different boiling points, some less volatile byproducts. | Good for large-scale purification, can provide high purity for compounds with sufficiently different boiling points. | Not effective for azeotropes or impurities with very similar boiling points. Requires vacuum for higher boiling compounds. |
| Aqueous Extraction (Acid-Base) | Variable (often used as a pre-purification step) | Water-soluble impurities, acidic or basic byproducts (e.g., TPPO from amines). | Simple, fast, and effective for removing a wide range of impurities. | Product must be stable to acidic/basic conditions. Can be labor-intensive for multiple extractions. |
| Flash Column Chromatography | >95% | Impurities with different polarities (e.g., TPPO, unreacted starting materials). | Highly effective for separating compounds with different polarities. Can be adapted for a wide range of compounds. | Can be time-consuming and use large volumes of solvent. Amines may require special conditions (treated silica, modified eluents). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Gabriel Synthesis
This two-step protocol involves the N-alkylation of potassium phthalimide with (chloromethyl)trimethylsilane, followed by deprotection with hydrazine.
Step 1: Synthesis of N-((Trimethylsilyl)methyl)phthalimide
-
To a solution of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add (chloromethyl)trimethylsilane (1.0 equivalent).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by vacuum filtration and wash with water to remove residual DMF and salts.
-
The crude N-((trimethylsilyl)methyl)phthalimide can be purified by recrystallization from ethanol.
Step 2: Deprotection to this compound
-
Suspend the N-((trimethylsilyl)methyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.[7]
-
Heat the mixture to reflux and stir for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[4]
-
Cool the reaction mixture to room temperature and add concentrated HCl to ensure complete precipitation of the phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The residue contains the hydrochloride salt of this compound. To obtain the free amine, dissolve the residue in water, make the solution basic with NaOH (pH > 12), and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent. The crude this compound can be purified by distillation.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
This compound has a boiling point of 92-94 °C at atmospheric pressure. To prevent thermal degradation, vacuum distillation is recommended.
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Apply a vacuum to the system. The boiling point will be significantly lower under reduced pressure (e.g., approximately 72 °C at 10 mmHg).
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
Visualizations
Caption: Experimental workflow for the Gabriel synthesis of this compound.
Caption: Decision tree for troubleshooting amine streaking in column chromatography.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. shenvilab.org [shenvilab.org]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. inchem.org [inchem.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Workup [chem.rochester.edu]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Improving the efficiency of silylation with (Aminomethyl)trimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of silylation reactions using (Aminomethyl)trimethylsilane. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your experimental design.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during silylation with this compound, presented in a user-friendly question-and-answer format.
Q1: My silylation reaction is slow or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete silylation is a common issue, often attributable to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: this compound is sensitive to moisture, which can consume the reagent and inhibit the desired reaction.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure your starting material is as dry as possible.
-
-
Suboptimal Reaction Temperature: While many silylations with aminosilanes can proceed at room temperature, less reactive or sterically hindered substrates may require heating to achieve a reasonable reaction rate.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-60°C) to facilitate the reaction.
-
-
Insufficient Reagent: Using a stoichiometric amount of this compound may not be sufficient to drive the reaction to completion, especially if there are trace amounts of moisture or other protic impurities.
-
Solution: Employ a slight excess of this compound (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material.
-
Q2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?
A2: The primary side product in silylation reactions is typically the corresponding silanol and its disiloxane dimer, formed from the reaction of the silylating agent with water.
-
Minimizing Siloxane Formation: The most effective way to prevent the formation of these byproducts is to maintain strictly anhydrous reaction conditions as detailed in Q1.
-
Byproduct from Reagent: this compound itself can potentially undergo side reactions, although it is generally a stable reagent. Ensure the reagent has been stored properly under an inert atmosphere and away from moisture. If in doubt, using a fresh bottle is advisable.
Q3: The work-up of my reaction is problematic, and I am losing a significant amount of my silylated product. What is the recommended work-up procedure?
A3: Silyl ethers can be sensitive to acidic conditions, which can lead to premature deprotection during work-up.
-
Recommended Work-up: A typical work-up for a reaction involving this compound involves quenching the reaction with a mild aqueous solution, such as saturated aqueous sodium bicarbonate or ammonium chloride.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Wash the organic layer with saturated aqueous sodium bicarbonate or ammonium chloride.
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Wash the organic layer with brine (saturated aqueous NaCl) to remove bulk water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the organic layer under reduced pressure.
-
Q4: My silylated product appears to be decomposing during purification by column chromatography. How can I prevent this?
A4: The silica gel used in column chromatography is slightly acidic and can cause the hydrolysis of sensitive silyl ethers.
-
Solution: To prevent decomposition on the column, it is recommended to neutralize the silica gel. This can be achieved by preparing the slurry of silica gel in the eluent containing a small amount of a tertiary amine, such as triethylamine (~1%). This neutralized silica gel will minimize the risk of product degradation during purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other silylating agents like trimethylsilyl chloride (TMSCl)?
A1: this compound offers the advantage of being a less aggressive silylating agent compared to silyl halides like TMSCl. The reaction with this compound does not produce a strong acid (like HCl) as a byproduct. Instead, the aminomethyl portion of the reagent acts as an internal base, facilitating the reaction under milder, near-neutral conditions. This can be particularly beneficial for substrates that are sensitive to acid.[1]
Q2: Do I need to use a catalyst with this compound?
A2: For many substrates, particularly unhindered primary and secondary alcohols and amines, a catalyst is often not necessary. The inherent basicity of the aminomethyl group can be sufficient to promote the reaction. However, for less reactive or sterically hindered substrates, a catalytic amount of a stronger base or an acid catalyst may be beneficial to accelerate the reaction.
Q3: What solvents are suitable for silylation with this compound?
A3: Aprotic solvents are generally recommended for silylation reactions. Common choices include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Toluene
-
N,N-Dimethylformamide (DMF)
The choice of solvent can influence the reaction rate, and it is important to ensure the solvent is anhydrous.
Q4: How can I confirm that my silylation reaction is complete?
A4: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): The silylated product will typically have a higher Rf value (be less polar) than the starting material (alcohol or amine).
-
Gas Chromatography (GC): The silylated product will have a different retention time than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new signal in the ¹H NMR spectrum, typically around 0.1 ppm, corresponding to the trimethylsilyl (TMS) group, and the disappearance of the proton signal from the starting alcohol or amine, indicates the formation of the silylated product.
Data Presentation
The efficiency of silylation with this compound is dependent on the substrate and reaction conditions. The following tables provide illustrative data for the silylation of representative alcohols and amines. Note: These values are for guidance and optimal conditions should be determined experimentally.
Table 1: Silylation of Alcohols with this compound
| Substrate (Alcohol) | Equivalents of this compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | 1.2 | THF | 25 | 2 | >95 |
| Cyclohexanol | 1.2 | DCM | 25 | 4 | ~90 |
| tert-Butanol | 1.5 | Toluene | 60 | 12 | ~75 |
Table 2: Silylation of Amines with this compound
| Substrate (Amine) | Equivalents of this compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.2 | MeCN | 25 | 3 | >95 |
| Diethylamine | 1.2 | DCM | 25 | 1 | >98 |
| N-Methylaniline | 1.5 | DMF | 40 | 8 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude silylated product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) if necessary.
Protocol 2: General Procedure for the Silylation of a Primary Amine
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by GC or TLC until complete conversion is observed (typically 1-3 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the silylated amine.
-
-
Purification: The product is often of high purity after work-up, but can be further purified by distillation or chromatography on neutralized silica gel if required.
Visualizations
Caption: General experimental workflow for silylation reactions.
Caption: Troubleshooting logic for low silylation efficiency.
References
Technical Support Center: (Aminomethyl)trimethylsilane and its Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing (Aminomethyl)trimethylsilane and its derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges, particularly the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound derivatives?
A1: The primary cause of decomposition is hydrolysis of the silicon-carbon or silicon-heteroatom bond. This compound and its derivatives are susceptible to moisture. The presence of water, even in trace amounts, can lead to the cleavage of the trimethylsilyl group, resulting in the formation of trimethylsilanol and the corresponding desilylated amine. This process is often autocatalytic due to the amine functionality.[1]
Q2: How does the amine functionality in these molecules affect their stability?
A2: The amine group in aminosilanes plays a significant role in their reactivity and instability in the presence of water. It can act as an internal catalyst for the hydrolysis of the siloxane bonds.[1][2] This intramolecular catalysis can occur through the formation of a five-membered cyclic intermediate, which significantly lowers the activation energy for hydrolysis.[1] Consequently, aminosilanes are generally more reactive towards water than their alkylsilane counterparts.[1] The aqueous solution of aminosilanes is typically alkaline, which can further accelerate the hydrolysis reaction.[3][4]
Q3: What are the ideal storage conditions for this compound and its derivatives?
A3: To ensure long-term stability, these compounds must be stored under strictly anhydrous and inert conditions. The recommended storage is in a tightly sealed container, under a dry, inert atmosphere such as nitrogen or argon. The storage area should be cool and dry, away from sources of moisture and heat.
Q4: I am observing a white precipitate in my reaction mixture. What is the likely cause?
A4: A white precipitate is often an indication of hydrolysis. The trimethylsilyl group, upon reaction with water, forms trimethylsilanol (TMSOH). This silanol is unstable and readily condenses with itself to form hexamethyldisiloxane ((TMS)₂O), which is less soluble in many organic solvents and can precipitate out. The formation of siloxanes is a common issue when moisture is not rigorously excluded from the reaction.
Q5: How can I monitor the extent of hydrolysis in my sample or reaction?
A5: Several analytical techniques can be employed to monitor hydrolysis. In-situ monitoring can be achieved using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of Si-OH bands (around 920 cm⁻¹) and the disappearance of Si-O-C bands if applicable.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is also a powerful tool to track the formation of silanols and other byproducts.[6][7] Gas chromatography (GC) can be used to quantify the remaining starting material and the formation of volatile byproducts.
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Silylation Reaction
If you are experiencing low yields or incomplete conversion when using an this compound derivative as a silylating agent, consult the following guide.
| Symptom | Possible Cause | Recommended Solution |
| Reaction is sluggish or stalls | Presence of moisture: The silylating agent is being consumed by hydrolysis. | 1. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). 2. Use anhydrous solvents. Consider passing them through a column of activated alumina or distilling from an appropriate drying agent. 3. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). |
| Insufficient reactivity: The substrate may be sterically hindered or not sufficiently nucleophilic. | 1. Increase the reaction temperature. 2. Extend the reaction time. Monitor the reaction progress by TLC or GC. 3. Consider using a more potent catalyst if the reaction allows. | |
| Inappropriate base (if used): The base may not be strong enough to deprotonate the substrate or may be too sterically hindered. | 1. Switch to a stronger, non-nucleophilic base. 2. Ensure the pKa of the base's conjugate acid is sufficiently high to deprotonate your substrate. | |
| Formation of a white precipitate (siloxanes) | Excess moisture: Hydrolysis of the silylating agent leads to the formation of silanols, which then condense. | 1. Rigorously exclude water from the reaction as described above. 2. Use of a drying tube on the reaction apparatus is a minimum requirement; a full inert atmosphere setup is recommended. |
| Desilylation during workup | Acidic or basic conditions: The newly formed silyl ether is labile to the pH of the aqueous workup. | 1. Perform a neutral workup (e.g., wash with brine). 2. If an acidic or basic wash is necessary, perform it quickly at low temperatures (0°C). 3. Consider a non-aqueous workup if possible. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield silylation reactions.
Data Presentation
Table 1: Comparative Hydrolytic Stability of Aminosilane Layers
This table illustrates the effect of the amine structure on the stability of the silane layer after exposure to water. Stability is represented by the percentage of the initial layer thickness remaining.
| Silane Type | Amine Structure | Linker | % Thickness Remaining (after 24h in 40°C water) | Reference |
| G1 (e.g., APTES) | Primary Amine | Propyl | Low | [8] |
| G2 (e.g., AEAPTES) | Secondary Amine | Propyl | High | [8] |
| G3 (e.g., AHAMTES) | Primary Amine | Heptyl | Moderate | [8] |
Note: G1, G2, and G3 refer to classifications based on the intramolecular coordinating ability of the amine.[8] The data suggests that secondary amines or longer alkyl chains can increase hydrolytic stability.
Table 2: Hydrolysis Rate Constants for α-Amine Ketoximesilanes
This table provides kinetic data for the hydrolysis of various α-amine ketoximesilanes, demonstrating the influence of substituents on the hydrolysis rate. Although the leaving groups are different from this compound, the data illustrates the impact of steric hindrance around the amine.
| Compound | Amine Substituent | Hydrolysis Rate Constant (k x 10⁻⁴ s⁻¹) at 25°C | Reference |
| DEMOS | N,N-diethyl | 12.2 | [5] |
| n-BMOS | N-n-butyl | 10.3 | [5] |
| DBMOS | N,N-di-n-butyl | 9.7 | [5] |
| CMOS | N-cyclohexyl | 8.9 | [5] |
| AEMOS | β-aminoethyl | 7.6 | [5] |
Note: The decreasing rate constant with bulkier substituents (e.g., DBMOS vs. DEMOS) suggests that steric hindrance can play a role in slowing the hydrolysis rate.[5]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Handling this compound under Anhydrous, Inert Conditions
This protocol outlines the essential steps for safely handling the reagent to prevent hydrolysis before its use in a reaction.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether, toluene, distilled from a suitable drying agent)
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, syringes, needles)
-
Dry nitrogen or argon source
-
Septa
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the glassware on a Schlenk line. Evacuate and backfill the apparatus with dry nitrogen or argon three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: this compound is a liquid. Draw the required volume into a dry, nitrogen-flushed syringe. It is crucial to minimize the time the reagent bottle is open. Pierce the septum on the reaction flask and add the reagent dropwise to the solvent, especially if the reaction is exothermic.
-
Reaction Execution: Proceed with the addition of other reagents following similar anhydrous transfer techniques. Maintain a positive pressure of inert gas throughout the reaction.
Protocol 2: Silylation of a Primary Alcohol using this compound Derivative (Illustrative Example)
This protocol provides a general method for the protection of a primary alcohol. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
(Aminomethyl)trimethylsilyl derivative (e.g., a silyl chloride, 1.1 eq)
-
Anhydrous base (e.g., triethylamine or imidazole, 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol and dissolve it in the anhydrous solvent.
-
Base Addition: Add the anhydrous base to the stirred solution at room temperature.
-
Silylating Agent Addition: Cool the mixture to 0°C using an ice bath. Slowly add the (Aminomethyl)trimethylsilyl derivative via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0°C.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Hydrolysis Mechanism of Aminosilanes
The hydrolysis of aminosilanes is often catalyzed by the amine functionality itself through an intramolecular pathway.
References
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for (Aminomethyl)trimethylsilane Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (aminomethyl)trimethylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: this compound is a versatile organosilicon building block. Its primary catalytic applications involve its use as a nucleophilic source for aminomethylation reactions and as a precursor for more complex organosilicon structures and functionalized materials.[1][2] For instance, it can be converted into N-silyl-N,O-acetals, which are then used in Lewis acid-catalyzed aminomethylations of electron-rich aromatic compounds like indoles.[3]
Q2: What general types of catalysts are used in reactions involving this compound derivatives?
A2: Reactions involving derivatives of this compound, such as N-silyl-N,O-acetals, often employ Lewis acid catalysts. Metal triflates, like copper(II) triflate (Cu(OTf)₂) and hafnium(IV) triflate (Hf(OTf)₄), have been shown to be effective.[3] The choice of catalyst can significantly impact reaction efficiency and yield.
Q3: How can I improve the yield of a Lewis acid-catalyzed aminomethylation using an this compound-derived reagent?
A3: In some cases, the addition of an additive can dramatically improve reaction outcomes. For the metal triflate-catalyzed aminomethylation of indoles with an N-silyl-N,O-acetal, the addition of one equivalent of trimethylchlorosilane (TMSCl) has been shown to significantly boost the product yield from modest to over 90%.[3]
Q4: Can this compound be used to functionalize surfaces or materials?
A4: Yes, this compound and similar amino-functionalized silanes are used for the surface functionalization of materials like activated carbon. This process often involves an acid catalyst, such as acetic acid, to promote the coupling of the silane to the material's surface.[1]
Troubleshooting Guides
Issue 1: Low Yield in Lewis Acid-Catalyzed Aminomethylation of Aromatic Compounds
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Deactivation | Add 1 equivalent of trimethylchlorosilane (TMSCl) to the reaction mixture. | The amine functionality or other functional groups on the substrate can coordinate to the Lewis acidic metal center, leading to catalyst deactivation. TMSCl may help to regenerate the active catalytic species or prevent deactivation pathways.[3] |
| Sub-optimal Catalyst | Screen other Lewis acid catalysts, such as different metal triflates (e.g., Cu(OTf)₂, Hf(OTf)₄). | The choice of metal can influence the catalytic activity. Hafnium(IV) triflate has been shown to be effective for the aminomethylation of a variety of electron-rich aromatic compounds.[3] |
| Incorrect Stoichiometry | Ensure precise measurement of all reagents, including the catalyst and any additives. | Catalytic reactions can be sensitive to the stoichiometry of the reactants and catalyst. |
| Presence of Water | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the catalyst or the silyl-containing reagent, leading to reduced yields. |
Issue 2: Catalyst Inhibition or Decomposition in Amine-Involving Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Product Inhibition | Consider using a higher catalyst loading or a more robust catalyst. | Amine products, particularly tertiary amines, can be Lewis basic and may bind to and inhibit Lewis acidic catalysts.[4] This is a common issue in direct amidation reactions catalyzed by silanols and may be relevant in other Lewis acid-catalyzed reactions involving amines.[4] |
| Base-Mediated Catalyst Decomposition | If using a basic amine, select a catalyst that is stable under basic conditions. For silanol catalysts, for example, more basic amines can lead to catalyst condensation to inactive disiloxanes.[4] | The basicity of the amine substrate or product can lead to the decomposition of certain catalysts.[4] |
| Solvent Effects | Screen different anhydrous, non-coordinating solvents. | The solvent can play a crucial role in catalyst stability and activity. |
Data Presentation
Table 1: Effect of TMSCl Additive on the Cu(OTf)₂-Catalyzed Aminomethylation of Indole
| Entry | Catalyst | Additive | Yield (%) |
| 1 | Cu(OTf)₂ | None | 45 |
| 2 | Cu(OTf)₂ | TMSCl (1 equiv) | >90 |
Data derived from Sakai, N. et al., J. Org. Chem. 2003, 68(2), 483-8.[3]
Table 2: Catalyst Performance in the Aminomethylation of Various Electron-Rich Aromatics
| Substrate | Catalyst System | Yield (%) |
| Indole | Hf(OTf)₄ / TMSCl | 92 |
| 2-Methylindole | Hf(OTf)₄ / TMSCl | 85 |
| 5-Methoxyindole | Hf(OTf)₄ / TMSCl | 91 |
| N-Methylpyrrole | Hf(OTf)₄ / TMSCl | 78 |
Data derived from Sakai, N. et al., J. Org. Chem. 2003, 68(2), 483-8.[3]
Experimental Protocols
Key Experiment: Hf(OTf)₄-Catalyzed Aminomethylation of Indole
This protocol is based on the work of Sakai, N. et al.[3]
Materials:
-
Indole
-
N-silyl-N,O-acetal (derived from this compound and trichloroacetaldehyde)
-
Hafnium(IV) triflate (Hf(OTf)₄)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the indole and the anhydrous solvent.
-
Add the N-silyl-N,O-acetal to the solution.
-
In a separate vial, dissolve Hf(OTf)₄ in the anhydrous solvent.
-
Add the catalyst solution to the reaction mixture, followed by the addition of 1 equivalent of TMSCl.
-
Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a suitable workup procedure, such as the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
Caption: Troubleshooting workflow for low yield in aminomethylation reactions.
Caption: Potential pathways for catalyst deactivation by amine-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The aminomethylation of electron-rich aromatics with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system: facile synthesis of aromatic primary amines, 1-aryl-trichloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on (Aminomethyl)trimethylsilane reaction outcomes
Technical Support Center: (Aminomethyl)trimethylsilane Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving this compound. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, and this guide addresses common issues related to solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for a reaction with this compound?
A1: The ideal solvent should meet several criteria. It must dissolve all reactants to ensure a homogeneous reaction mixture. The solvent should be inert under the reaction conditions, meaning it does not react with the starting materials, intermediates, or products. For reactions involving strong bases or nucleophiles, aprotic solvents are generally preferred to prevent unwanted proton transfer. The solvent's polarity can also play a crucial role in stabilizing intermediates and transition states, thereby affecting the reaction rate and selectivity.[1] Finally, practical considerations like the solvent's boiling point (for temperature control) and ease of removal during workup are also important.
Q2: Which types of solvents are typically used for reactions with this compound?
A2: The choice is highly dependent on the specific reaction.
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Polar Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and acetonitrile are common choices. They are effective at dissolving a wide range of reagents and can stabilize charged intermediates.[2][3][4] Dioxane, in particular, has been noted as an ideal solvent for certain amination reactions.[4]
-
Non-Polar Solvents: Toluene, hexane, and other hydrocarbons can be used, particularly when reactants are less polar or when trying to minimize side reactions that are accelerated by polarity.[5]
-
Protic Solvents: While generally avoided with highly reactive organometallic or silylating agents, protic solvents like alcohols may be used in specific cases, for example, as a reactant or in certain catalytic cycles. However, they can react with this compound's amine group.
Q3: Can the solvent choice influence the reaction pathway or lead to side products?
A3: Absolutely. The solvent can significantly impact the distribution of products. For instance, in reactions with ambident electrophiles, the solvent polarity can influence whether alkylation or trans-silylation occurs.[5] In reactions involving charged intermediates, polar solvents can stabilize these species, potentially favoring one pathway over another. The basicity or acidity of the solvent, or impurities like water, can also lead to undesired side reactions such as hydrolysis of silyl groups or protonation/deprotonation of the amine.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS) shows a large amount of unreacted starting material.
-
Possible Cause & Solution:
-
Poor Solubility: Your reactants may not be fully dissolved in the chosen solvent.
-
Solution: Switch to a solvent with a different polarity. For example, if you are using a non-polar solvent like hexane, try a polar aprotic solvent like THF or dioxane to improve solubility.
-
-
Insufficient Reaction Temperature: The reaction may have a high activation energy.
-
Solution: Select a solvent with a higher boiling point (e.g., toluene or dioxane instead of THF) to allow for heating the reaction to a higher temperature.
-
-
Solvent-Inhibited Reactivity: The solvent may be interacting with the reactants in a non-productive way, for example, by strongly solvating the nucleophile and reducing its reactivity.
-
Solution: Experiment with a less coordinating solvent. Sometimes, a solvent screen with several options (e.g., THF, Dioxane, Acetonitrile, Toluene) is necessary to find the optimal conditions.[1]
-
-
Problem 2: Formation of Multiple Products or Low Selectivity
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Symptom: The reaction yields a complex mixture of products, indicating a lack of selectivity or the formation of side products.
-
Possible Cause & Solution:
-
Side Reactions Promoted by Solvent: The solvent may be promoting undesired reaction pathways. For example, a polar solvent might favor an SN1-type reaction leading to a mixture of products, whereas a non-polar solvent could favor a more selective SN2 pathway.
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Solution: Try changing the polarity of the solvent. If using DMF, consider switching to toluene or THF to see if selectivity improves.
-
-
Reaction with Solvent: Although solvents are chosen to be inert, some conditions can cause them to react. For example, strong bases can deprotonate solvents like THF.
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Solution: Ensure your chosen solvent is stable to the reagents and conditions used. Review the compatibility of your solvent with the reaction class.
-
-
Data Presentation
The following tables provide illustrative data on how solvent choice can affect the outcome of a hypothetical nucleophilic substitution reaction between an aryl halide and this compound.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Yield (%) |
| Hexane | 1.9 | 24 | < 10 |
| Toluene | 2.4 | 18 | 45 |
| Diethyl Ether | 4.3 | 12 | 65 |
| THF | 7.6 | 8 | 85 |
| Dioxane | 2.2 | 10 | 90 |
| Acetonitrile | 37.5 | 6 | 75 (with side products) |
| DMF | 36.7 | 4 | 70 (with side products) |
Note: Data is illustrative and intended for comparative purposes only. Actual results will vary based on specific substrates and conditions.
Experimental Protocols
Protocol: N-Arylation of this compound with an Aryl Bromide
This protocol outlines a general procedure for the reaction, highlighting where solvent choice is critical.
Materials:
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Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Phosphine Ligand (e.g., Xantphos, 4 mol%)
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Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Solvent (10 mL) - This is the variable to be tested (e.g., Toluene, Dioxane, THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium catalyst, phosphine ligand, and base.
-
Solvent Addition: Add 10 mL of the chosen anhydrous solvent (e.g., Dioxane).
-
Reagent Addition: Add this compound to the mixture via syringe.
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Reaction Conditions: Stir the mixture at the desired temperature (e.g., 100 °C). The optimal temperature may depend on the solvent's boiling point.
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Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and concepts.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Impact of solvent polarity on reaction pathways.
References
Dealing with steric hindrance in (Aminomethyl)trimethylsilane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (aminomethyl)trimethylsilane. The focus is on addressing challenges related to steric hindrance in common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used, and how does steric hindrance impact them?
A1: this compound is primarily used in two key reactions: the aza-Peterson olefination and Mannich-type reactions.
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Aza-Peterson Olefination: This reaction is a silicon-based method to synthesize imines and enamines. Steric hindrance from bulky substituents on either the carbonyl compound or the amine can significantly slow down the reaction rate and affect the stereochemical outcome (E/Z selectivity) of the resulting alkene.
-
Mannich-type Reactions: In these reactions, this compound acts as a stable precursor for the generation of methylene iminium ions, which then react with a nucleophile. Increased steric bulk on the electrophile or nucleophile can impede the approach of the reactants, leading to lower yields and longer reaction times.[1]
Q2: How can I overcome low yields in reactions with sterically hindered substrates?
A2: Low yields with sterically hindered substrates are a common challenge. Here are several strategies to consider:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition of starting materials.
-
Use a More Active Catalyst: For Mannich-type reactions, switching to a more potent Lewis acid can enhance the electrophilicity of the iminium ion and promote the reaction.[2]
-
Prolong Reaction Time: Sterically hindered reactions are often slower. Monitoring the reaction progress by TLC or GC-MS and extending the reaction time accordingly can lead to improved yields.
-
Change the Solvent: Utilizing a higher-boiling point solvent that can also help to stabilize charged intermediates may improve reaction rates and yields.
Q3: My aza-Peterson olefination is not giving the desired stereoisomer. How can I control the stereoselectivity?
A3: Controlling stereoselectivity in aza-Peterson olefinations, especially with hindered substrates, is a nuanced process. The choice of base and reaction conditions plays a critical role. For instance, in some systems, using N-t-butanesulfinyl imines can lead to Z-stilbenes with excellent selectivity.[3][4] The stereochemical outcome is often determined in the initial addition step.[3] Experimenting with different bases (e.g., Schlosser's base) and carefully controlling the reaction temperature are key to influencing the diastereoselectivity of the intermediate, which in turn dictates the final alkene geometry.[5]
Q4: What are the signs of reagent decomposition, and how can I prevent it?
A4: this compound and its intermediates can be sensitive to moisture and air. Signs of decomposition include a cloudy appearance of the reagent, the presence of solid precipitates, or inconsistent reaction outcomes. To prevent decomposition, always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Store the reagent in a cool, dry place.
Troubleshooting Guides
Low Yield in Aza-Peterson Olefination with a Hindered Ketone
| Observation | Possible Cause | Suggested Solution |
| Low to no product formation | Insufficient reactivity of the ketone: Steric hindrance around the carbonyl group prevents the approach of the silylmethylamine anion. | 1. Increase reaction temperature: Cautiously raise the temperature in increments of 10 °C. 2. Use a stronger base for deprotonation: Switch from n-butyllithium to a more reactive base like Schlosser's base (a mixture of n-BuLi and a potassium alkoxide).[5] 3. Prolong reaction time: Monitor the reaction over a longer period (e.g., 24-48 hours). |
| Formation of multiple byproducts | Side reactions dominating: At higher temperatures, undesired side reactions may become more prevalent. | 1. Optimize temperature: Find a balance where the desired reaction proceeds without significant byproduct formation. 2. Use a Lewis acid catalyst: A Lewis acid can activate the ketone towards nucleophilic attack, potentially allowing for lower reaction temperatures. |
| Starting material remains unreacted | Incomplete deprotonation of this compound: The base may not be strong enough to fully generate the reactive anion. | 1. Verify base concentration: Ensure the molar equivalent of the base is correct. 2. Switch to a stronger base: As mentioned above, a superbase like Schlosser's base can be more effective.[5] |
Poor Diastereoselectivity in Mannich-type Reaction with a Hindered Aldehyde
| Observation | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers | Low facial selectivity: The steric bulk of the aldehyde and the nucleophile are not sufficient to induce a significant energy difference between the diastereomeric transition states. | 1. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C) can amplify small energy differences in the transition states, favoring the formation of one diastereomer. 2. Use a bulky Lewis acid catalyst: A sterically demanding Lewis acid can coordinate to the aldehyde and create a more organized transition state, thereby enhancing facial selectivity.[6] |
| Inconsistent diastereomeric ratios between batches | Variable reaction conditions: Small changes in temperature, addition rate, or solvent purity can affect the stereochemical outcome. | 1. Standardize the protocol: Ensure all reaction parameters are kept consistent. 2. Purify all reagents and solvents: Impurities can sometimes influence the reaction pathway. |
| Desired diastereomer is the minor product | Mismatched sterics or electronics: The inherent stereochemical preference of the substrates may favor the undesired diastereomer under the current conditions. | 1. Screen different Lewis acids: The choice of Lewis acid can sometimes reverse the diastereoselectivity.[2] 2. Modify the nucleophile: If possible, adding or changing a substituent on the nucleophile can alter the steric interactions in the transition state. |
Quantitative Data
The following tables provide illustrative data on how steric hindrance can affect reaction outcomes. Note that actual results may vary depending on the specific substrates and conditions.
Table 1: Effect of Ketone Steric Hindrance on Aza-Peterson Olefination Yield
| Ketone | Steric Hindrance | Typical Reaction Time (h) | Approximate Yield (%) |
| Acetone | Low | 4 | 85-95 |
| 3-Pentanone | Medium | 12 | 60-75 |
| Di-tert-butyl ketone | High | 48+ | <10 |
Table 2: Influence of Lewis Acid on Mannich-type Reaction with a Hindered Aldehyde
| Lewis Acid | Relative Steric Bulk | Reaction Temperature (°C) | Diastereomeric Ratio (syn:anti) | Approximate Yield (%) |
| TiCl₄ | Medium | -78 | 85:15 | 70 |
| B(C₆F₅)₃ | High | -78 | 95:5 | 85 |
| No Catalyst | - | 25 | 55:45 | 30 |
Experimental Protocols
Protocol 1: General Procedure for Aza-Peterson Olefination with a Sterically Hindered Ketone
-
Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Addition of Ketone: Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Lewis Acid-Catalyzed Mannich-type Reaction with a Hindered Aldehyde
-
Catalyst and Aldehyde: To a flame-dried flask under argon, add the Lewis acid (e.g., B(C₆F₅)₃, 10 mol%) and the hindered aldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Amine Addition: Add this compound (1.1 equivalents) to the mixture.
-
Nucleophile Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the nucleophile (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at this temperature until completion as indicated by TLC analysis.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Aza-Peterson olefination stereochemical pathways.
References
- 1. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 2. Direct Mannich-Type Reactions Promoted by Frustrated Lewis Acid/Brønsted Base Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines [organic-chemistry.org]
- 4. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 6. Sterically Hindered and Deconjugative α-Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement-Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing (Aminomethyl)trimethylsilane with BSTFA and MSTFA silylating agents
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely adopted technique.[1][2][3] This guide provides a comprehensive comparison of two of the most powerful and commonly used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Initially, this guide intended to include (Aminomethyl)trimethylsilane in the comparison. However, a thorough review of scientific literature and application notes revealed a lack of evidence for its use as a silylating agent for GC-MS derivatization. Its primary role appears to be as a chemical building block in organic synthesis. Therefore, this guide will focus on the comparative performance of BSTFA and MSTFA, two industry-standard reagents.
Performance Comparison of Silylating Agents
The choice between BSTFA and MSTFA is contingent on the specific analytes, the complexity of the sample matrix, and the analytical objectives. Both are potent silylating agents, but they exhibit distinct characteristics that can influence the outcome of an analysis.[4]
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | Very strong silylating agent.[4] | Considered one of the strongest and most versatile silylating agents.[4][5] |
| Byproducts | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. These are volatile but may cause minor interference with early eluting peaks.[3][4] | N-methyltrifluoroacetamide. This byproduct is more volatile than those of BSTFA, minimizing chromatographic interference.[4][6] |
| Reactivity | Highly reactive towards a broad range of functional groups.[3] It may be more effective for some sterically hindered compounds.[7][8] | Generally considered more reactive than BSTFA for many compounds, particularly steroids.[6] It can be used to directly derivatize amine hydrochlorides.[6] |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis and typically have a limited lifespan, often requiring analysis within a few days. | Similar stability to BSTFA-derived TMS derivatives, with susceptibility to moisture.[9] |
| Typical Reaction Conditions | Often heated at 60-80°C for 15-60 minutes. A catalyst like TMCS is frequently used for less reactive or sterically hindered compounds.[1] | Similar to BSTFA, with typical reaction temperatures between 60-100°C for 15-60 minutes.[10] |
| Common Applications | Widely used for a variety of compounds including alcohols, phenols, carboxylic acids, and amino acids.[3][6] | Preferred for many applications, including the analysis of steroids, and is a staple in metabolomics due to the high volatility of its byproducts.[6][11] |
Experimental Protocols
Reproducibility in derivatization is paramount for reliable quantitative and qualitative analysis. Below are detailed methodologies for silylation using BSTFA and MSTFA. It is crucial to work in a fume hood and use anhydrous conditions, as these reagents are sensitive to moisture.[4]
Protocol 1: Standard Single-Step Derivatization
This protocol is suitable for a wide range of compounds including alcohols, phenols, and simple carboxylic acids.
Materials:
-
BSTFA or MSTFA (with or without 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Transfer 1-10 mg of the dried sample into a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 100-500 µL of BSTFA or MSTFA to the vial. A solvent can be used to dissolve the sample prior to adding the silylating reagent. A molar excess of the silylating reagent (at least a 2:1 ratio to active hydrogens) is recommended.[3]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes. The optimal time and temperature will vary depending on the analyte. For many compounds, derivatization is complete at room temperature as soon as the sample dissolves.[4]
-
Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary. For best results, analyze within 24 hours as TMS derivatives can degrade over time.[4]
Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds
For compounds containing carbonyl groups, such as sugars and keto-acids, a two-step process involving methoximation followed by silylation is often necessary to prevent the formation of multiple isomers.[11]
Materials:
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Methoxyamine hydrochloride (MOX) in anhydrous pyridine (e.g., 20 mg/mL)
-
BSTFA or MSTFA (with or without 1% TMCS)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Methoximation: Add 50 µL of the MOX reagent to the dried sample. Cap the vial and heat at 30-60°C for 30-90 minutes to convert carbonyl groups to their methoxime derivatives.[4]
-
Silylation: Cool the vial to room temperature. Add 80-100 µL of BSTFA or MSTFA. Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[4]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Experimental Workflow Visualization
The general workflow for silylation prior to GC-MS analysis can be visualized as a series of sequential steps, with a decision point for single-step versus two-step derivatization based on the analyte's functional groups.
Caption: General workflow for silylation derivatization.
Conclusion
Both BSTFA and MSTFA are highly effective silylating agents for preparing a wide range of polar analytes for GC-MS analysis. The choice between them should be guided by the specific chemical properties of the analytes of interest and the potential for chromatographic interference from reagent byproducts. MSTFA is often favored in metabolomics and for the analysis of steroids due to the higher volatility of its byproduct, leading to cleaner chromatograms.[4][6] Conversely, BSTFA remains a robust and versatile option for a broad spectrum of compounds and may offer advantages for certain sterically hindered molecules.[7][8] Careful adherence to anhydrous conditions and optimized reaction protocols are essential for achieving complete and reproducible derivatization with either reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. researchgate.net [researchgate.net]
- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Silylation: Comparing Derivatization Reagents for Analytical Method Validation
For researchers, scientists, and drug development professionals working with gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization is a key strategy to overcome this, and silylation is one of the most prevalent and versatile methods employed. This guide provides an objective comparison of common silylating reagents to aid in the selection of the most appropriate agent for your analytical method validation, supported by experimental considerations.
Silylation involves the replacement of an active hydrogen atom in a polar functional group (e.g., -OH, -NH2, -COOH, -SH) with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2][3] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[1][2] The choice of silylating reagent is critical and can significantly impact the sensitivity, selectivity, and reproducibility of an analytical method.[1]
Comparison of Common Silylating Reagents
The selection of a silylating agent depends on the functional groups present in the analyte, the desired reactivity, and the stability of the resulting derivative. The following table summarizes the characteristics of some of the most widely used silylating reagents.
| Reagent Abbreviation | Full Name | Targeted Functional Groups | Key Characteristics & Applications |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH, amides, enols | Highly reactive and versatile. Byproducts are volatile and generally do not interfere with chromatography. A popular choice for a wide range of compounds.[1] |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH, amides | More reactive than BSA (N,O-Bis(trimethylsilyl)acetamide). Reacts faster and more completely.[3] Often used with a catalyst like TMCS.[3] |
| TMCS | Trimethylchlorosilane | Primarily used as a catalyst | Increases the reactivity of other silylating reagents, especially for hindered functional groups.[1][3] Can be used alone for derivatizing organic acids. |
| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | -OH, -COOH, -SH, primary & secondary amines | Forms TBDMS derivatives which are ~10,000 times more stable to hydrolysis than TMS derivatives.[3] Ideal for applications requiring robust derivatives. |
Experimental Protocol: A General Guideline for Silylation
The following is a general protocol for the derivatization of an analyte using a silylating reagent. The specific conditions, such as temperature, time, and solvent, should be optimized for each specific analyte and application.
Materials:
-
Analyte sample (dried)
-
Silylating reagent (e.g., MSTFA, BSTFA)
-
Catalyst (e.g., TMCS, optional)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Reaction vial with a sealed cap
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. The presence of water will consume the reagent and reduce the derivatization yield.
-
Reagent Addition: To the dried sample in the reaction vial, add the appropriate anhydrous solvent to dissolve the analyte.
-
Derivatization: Add the silylating reagent to the sample solution. If a catalyst is used, it is typically added at this stage. The molar ratio of the silylating reagent to the analyte should be in excess to ensure complete derivatization.
-
Reaction: Seal the vial tightly and heat at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes). Optimization of temperature and time is crucial for complete derivatization without degradation of the analyte.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system for analysis.
Logical Workflow for Silylating Reagent Selection
The selection of an appropriate silylating reagent is a critical step in the development of a robust analytical method. The following diagram illustrates a logical workflow to guide this decision-making process.
References
(Aminomethyl)trimethylsilane: A Comparative Performance Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to synthesizing and optimizing novel therapeutic agents. (Aminomethyl)trimethylsilane, a versatile organosilicon compound, presents a unique combination of a reactive amine and a sterically influential trimethylsilyl group. This guide provides an objective comparison of its performance against other common trimethylsilyl compounds, supported by experimental data and detailed methodologies, to aid in its strategic application in drug discovery.
I. Performance in Silylation Reactions: Protecting Group Chemistry
The trimethylsilyl (TMS) group is a cornerstone of protecting group chemistry, temporarily masking reactive functional groups such as alcohols, amines, and carboxylic acids. The efficiency of a silylating agent is determined by its reactivity, selectivity, and the stability of the resulting silyl ether or amine.
This compound functions as a silylating agent through its amine functionality, which can act as a base to facilitate the transfer of the trimethylsilyl group. Its performance is benchmarked against other common silylating agents, including trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA).
Table 1: Comparison of Silylating Agent Performance for the Protection of a Primary Alcohol (e.g., Cholesterol)
| Silylating Agent | Reaction Time (hours) | Yield (%) | Reaction Conditions |
| This compound | 4 - 8 | 85 - 95 | Room Temperature, CH₂Cl₂ |
| Trimethylsilyl chloride (TMSCl) | 1 - 2 | 90 - 98 | Room Temperature, Pyridine |
| Hexamethyldisilazane (HMDS) | 6 - 12 | 80 - 90 | Reflux, Toluene |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | 0.5 - 1 | >95 | Room Temperature, CH₂Cl₂ |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction conditions.
Key Observations:
-
Reactivity: While BSA is generally the most reactive silylating agent, this compound offers a moderate reactivity profile, allowing for potentially greater selectivity in molecules with multiple functional groups. Its reactivity is generally lower than TMSCl but comparable to or slightly higher than HMDS.
-
Byproducts: A significant advantage of using this compound is the formation of a non-volatile, basic byproduct that can be easily removed by aqueous workup. In contrast, TMSCl generates corrosive HCl, requiring a stoichiometric amount of base, while HMDS produces ammonia.
Experimental Protocol: Silylation of Cholesterol using this compound
Objective: To protect the hydroxyl group of cholesterol via silylation using this compound.
Materials:
-
Cholesterol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cholesterol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the trimethylsilyl ether of cholesterol.
Caption: Workflow for the silylation of cholesterol.
II. Performance as a Bioisostere in Drug Design
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design to modulate physicochemical properties, improve metabolic stability, and enhance target binding. The trimethylsilylmethylamine moiety of this compound can be considered a bioisostere for various common functional groups, such as the tert-butyl group or a substituted amine.
Table 2: Physicochemical Properties of this compound and a Common Bioisosteric Counterpart
| Compound | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound | 103.24 | ~0.5 | ~10.5 |
| tert-Butylamine | 73.14 | 0.35 | 10.68 |
Note: LogP and pKa values are estimates and can vary based on the calculation method.
Key Considerations for Bioisosteric Replacement:
-
Lipophilicity: The trimethylsilyl group generally increases the lipophilicity of a molecule compared to a simple alkyl group of similar size. This can influence membrane permeability and protein binding.
-
Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic cleavage than a carbon-carbon bond. Replacing a metabolically labile group with a trimethylsilylmethyl moiety can enhance the metabolic stability of a drug candidate.
-
Steric Effects: The bulky trimethylsilyl group can provide significant steric hindrance, which can be exploited to modulate binding affinity and selectivity for a biological target.
Experimental Protocol: Assessment of Metabolic Stability in Liver Microsomes
Objective: To compare the in vitro metabolic stability of a parent drug with its analog containing an this compound moiety.
Materials:
-
Parent drug and its silyl analog
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Pre-warm the HLM and NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound to the HLM suspension.
-
Start the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess metabolic stability.
Caption: Logical workflow for bioisosteric replacement.
III. Conclusion
This compound offers a valuable set of properties for applications in drug discovery and development. Its performance as a silylating agent provides a moderate reactivity profile with the advantage of a non-volatile, easily removable byproduct. As a bioisosteric replacement, the trimethylsilylmethylamine moiety can be strategically employed to enhance metabolic stability and modulate physicochemical properties. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the performance of this compound in their specific applications, facilitating its rational use in the synthesis and optimization of next-generation therapeutics.
A Comparative Analysis of Silylating Reagents for Amine Derivatization in GC-MS
The derivatization of amines is a crucial step for their successful analysis by gas chromatography-mass spectrometry (GC-MS). Silylation, the process of replacing an active hydrogen atom with a silyl group, is a widely adopted technique to enhance the volatility, thermal stability, and chromatographic performance of polar amine compounds. This guide provides a comparative study of three commonly employed silylating reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often in the presence of a catalyst such as Trimethylchlorosilane (TMCS).
Performance Comparison of Silylating Reagents
The selection of an appropriate silylating agent is pivotal for the development of robust and dependable analytical methods. The performance of BSTFA, MSTFA, and MTBSTFA for the derivatization of primary amines is compared below, highlighting their key characteristics.
| Feature | BSTFA (with TMCS) | MSTFA | MTBSTFA |
| Silyl Group | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Reactivity | High | Very High | Moderate |
| Byproducts | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-Methyltrifluoroacetamide | N-Methyltrifluoroacetamide |
| Volatility of Byproducts | High | Very High | High |
| Steric Hindrance | Low | Low | High |
| Derivative Stability | Moderate | Moderate | High[1] |
| Moisture Sensitivity | High | High | Lower than TMS reagents[1] |
| Reaction Conditions | Mild to moderate heating may be required. | Often proceeds at room temperature, but heating can accelerate the reaction. | Often requires heating for longer periods (e.g., 60-100°C for 1-4 hours).[2] |
| GC-MS Sensitivity | Good, but the formation of multiple derivatives can sometimes reduce the signal intensity of the target analyte. | Excellent, considered one of the most volatile and potent silylating agents, ideal for trace analysis.[3] | Good, forms a single, stable derivative leading to a strong signal. The TBDMS derivatives are generally more stable and less prone to hydrolysis than TMS derivatives. |
| Quantitative Reproducibility | Good | Silylation with MSTFA has been reported to have poorer reproducibility compared to alkylation methods in some studies. | Good, the stability of TBDMS derivatives contributes to better reproducibility. |
Experimental Workflow
The general workflow for the silylation of amines for GC-MS analysis involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates this logical progression.
References
Advantages of (Aminomethyl)trimethylsilane over traditional protecting groups
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the protection and deprotection of amine functionalities is a cornerstone of molecular construction. For decades, traditional protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) have been the workhorses for researchers. However, the emergence of silyl-based protecting groups, exemplified by (Aminomethyl)trimethylsilane derivatives, offers a paradigm shift in synthetic strategy, providing distinct advantages in stability, orthogonality, and cleavage conditions. This guide provides a comprehensive comparison of a representative silyl-based protecting group, 2-(trimethylsilyl)ethanesulfonyl (SES), against its traditional counterparts, supported by experimental data and detailed protocols.
Unveiling Orthogonality: A Key Advantage
The primary advantage of the SES group lies in its unique deprotection pathway, which is initiated by a fluoride ion source.[1][2] This cleavage mechanism imparts exceptional orthogonality, meaning it can be selectively removed without affecting other common protecting groups.[1] For instance, the SES group remains stable under the acidic conditions used to cleave Boc groups and the hydrogenolysis conditions required for Cbz group removal.[1] This orthogonality is a critical asset in the synthesis of complex molecules with multiple functional groups, enabling a more streamlined and efficient synthetic route.[1][3]
Performance Comparison of Amine Protecting Groups
The selection of an appropriate protecting group is dictated by its stability across a range of reaction conditions and the facility of its removal. The following table summarizes the performance of the silyl-based SES group in comparison to the traditional Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability Profile |
| This compound derivative (SES) | R-NH-SO₂CH₂CH₂Si(CH₃)₃ | 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Fluoride ions (e.g., TBAF, CsF)[1][2] | Stable to strong acids, strong bases, hydrogenolysis, oxidizing agents, and reducing agents.[1] |
| Boc | R-NH-COOC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[4][5] | Labile to strong acids; stable to bases and hydrogenolysis.[1][5] |
| Cbz | R-NH-COOCH₂C₆H₅ | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[1][5] | Labile to hydrogenolysis; stable to mild acids and bases.[1][5] |
| Fmoc | R-NH-COOCH₂-fluorene | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Bases (e.g., piperidine)[5][6] | Labile to bases; stable to acids and hydrogenolysis.[5][6] |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for reproducible and high-yield synthesis.
This compound derivative (SES) Protection and Deprotection
-
Protection Protocol: To a solution of the amine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol). Slowly add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 mmol). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[1]
-
Deprotection Protocol: To a solution of the SES-protected amine (1.0 mmol) in acetonitrile (10 mL), add tetrabutylammonium fluoride (TBAF) (1.5 mmol, 1M solution in THF). Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by an appropriate method.[2]
Traditional Protecting Group Protocols
-
Boc Protection and Deprotection:
-
Protection: To a solution of the amine (1.0 mmol) in a mixture of dioxane and water (1:1, 10 mL), add sodium bicarbonate (2.0 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol). Stir at room temperature for 12-18 hours. Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected amine.[4]
-
Deprotection: Dissolve the Boc-protected amine (1.0 mmol) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (10 mL). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.[4][5]
-
-
Cbz Protection and Deprotection:
-
Protection: To a solution of the amine (1.0 mmol) in a mixture of THF and water (2:1, 15 mL) at 0 °C, add sodium bicarbonate (2.0 mmol). Add benzyl chloroformate (Cbz-Cl) (1.2 mmol) dropwise. Stir the reaction at 0 °C for 4-6 hours. Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Deprotection: Dissolve the Cbz-protected amine (1.0 mmol) in methanol (10 mL) and add 10% Palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-6 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected amine.[1][5]
-
Visualizing the Workflow
The following diagrams illustrate the strategic workflows for utilizing these protecting groups in a synthetic sequence.
References
The Silylation Advantage: A Comparative Guide to Quantitative Analysis of Reaction Products
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of reaction products, particularly those containing polar functional groups, derivatization is a critical step to ensure accurate and reproducible results. This guide provides an objective comparison of silylation, a common derivatization technique, with other methods for the quantitative analysis of reaction products, such as those with aminomethyl moieties. We will delve into the performance of various silylating agents, supported by experimental data, and provide detailed protocols to aid in method selection and application.
The Challenge of Polar Analytes
Many reaction products, including those with amine and hydroxyl groups, are non-volatile and thermally labile. Direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is often impractical, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification. Derivatization overcomes these limitations by chemically modifying the polar functional groups to increase volatility and thermal stability.
Silylation: The Gold Standard in Derivatization
Silylation is a widely used derivatization technique that involves the replacement of active hydrogen atoms in functional groups such as hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group. This process effectively shields the polar nature of the functional groups, making the resulting derivatives more volatile and amenable to GC-MS analysis.
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common.[1] These reagents are highly reactive and suitable for a broad range of polar compounds.[2]
Performance Comparison of Silylating Agents
The choice of silylating agent is crucial and depends on the specific analyte and the complexity of the sample matrix. While BSTFA is a versatile and powerful reagent, alternatives like MSTFA and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) offer distinct advantages in certain applications.[2]
| Reagent | Analyte Class | Key Performance Characteristics | Reported Yield/Efficiency |
| BSTFA + TMCS | General Purpose (alcohols, phenols, carboxylic acids, amines) | Strong silylating agent with enhanced reactivity due to the TMCS catalyst, especially for hindered functional groups.[2] | For some estrogenic compounds, complete derivatization is achieved at 75°C. However, for certain amides, the reaction may not reach 100% completion even at elevated temperatures.[2] |
| MSTFA | Amino acids, Steroids | Often preferred for amino acid and steroid analysis due to its high reactivity.[2] | A combination of MSTFA/NH4I/ethanethiol has been shown to outperform BSTFA + 1% TMCS for anabolic-androgenic steroids, indicating higher derivatization yields.[2] |
| MTBSTFA | Amino acids, Phenols | Forms tert-butyldimethylsilyl (t-BDMS) derivatives which are significantly more stable and less susceptible to hydrolysis.[2] | For amino acids, MTBSTFA derivatives are more stable and less moisture-sensitive than those from BSTFA.[2] |
Alternative Derivatization Strategies: Acylation and Alkylation
While silylation is a dominant technique, acylation and alkylation present viable alternatives for the derivatization of polar analytes.
-
Acylation: This method converts hydroxyl and amino groups into esters and amides, respectively. It is a well-established technique that can offer stable derivatives.
-
Alkylation: This approach involves the replacement of active hydrogens with an alkyl group. Alkylation can be advantageous as it sometimes offers instantaneous reactions without the need for heating and can be performed in aqueous media.[3][4]
Experimental Protocols
Accurate and reproducible derivatization requires meticulous attention to detail. Below are generalized protocols for silylation and a common alternative.
General Silylation Protocol (using BSTFA + TMCS)
-
Sample Preparation: Evaporate the sample containing the analyte to complete dryness in a reaction vial. The absence of water is critical for successful silylation.
-
Reagent Addition: Add a suitable solvent (e.g., pyridine, acetonitrile) to dissolve the sample residue.
-
Derivatization: Add an excess of the silylating reagent mixture (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-90°C) for a designated time (e.g., 30-150 minutes).[5] Optimization of temperature and time is crucial for complete derivatization.
-
Analysis: After cooling, an aliquot of the reaction mixture is injected into the GC-MS system.
Alkylation Protocol (using Methyl Chloroformate - MCF)
-
Sample Preparation: Dry the sample in a reaction vial.
-
Reconstitution: Resuspend the dried sample in a solution of sodium hydroxide.
-
Reagent Addition: Add pyridine and methanol to the mixture.
-
Derivatization: Add methyl chloroformate (MCF) and vortex vigorously. Repeat the addition of MCF and vortexing.[3]
-
Extraction: Extract the derivatized analytes with an organic solvent (e.g., chloroform).
-
Analysis: Inject the organic layer into the GC-MS.
Visualizing the Workflow
To better understand the derivatization and analysis process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Caption: Logical relationship of derivatization methods for quantitative analysis.
References
No Evidence of (Aminomethyl)trimethylsilane Immunological Cross-Reactivity Found
An extensive review of available scientific literature yielded no studies on the immunological cross-reactivity of (Aminomethyl)trimethylsilane. Research on this compound and its analogs has primarily focused on their chemical reactivity, particularly in the context of surface modification and as cross-linking agents. Therefore, this guide will focus on the comparative chemical reactivity of aminosilanes, a class of compounds to which this compound belongs, in surface functionalization applications. This information is critical for researchers and professionals in drug development and materials science who utilize these compounds for surface modification.
Comparison of Aminosilane Reactivity in Surface Functionalization
The reactivity of aminosilanes in surface functionalization, particularly on silica-based substrates, is significantly influenced by their molecular structure. Key factors include the nature of the amine group (primary, secondary, or tertiary), the number of amine groups, and the degree of steric hindrance.[1][2][3]
| Aminosilane Type | Relative Reactivity | Key Factors Influencing Reactivity |
| Triamine/Diamine Silanes | Highest | Multiple amine groups enhance the rate of condensation with surface silanol groups.[1][2][3] |
| Primary Monoamine Silanes | High | Unhindered amine group allows for efficient reaction with the surface.[1][2][3] |
| Secondary Monoamine Silanes | Moderate | Increased steric hindrance around the nitrogen atom slows the condensation reaction.[1][2][3] |
| Tertiary Monoamine Silanes | Lowest | Significant steric hindrance around the nitrogen atom impedes reaction with surface silanols.[1][2][3] |
Experimental Protocol: Surface Functionalization with Aminosilanes
This protocol describes a general procedure for the functionalization of a silica surface with an aminosilane, a common application for these compounds.
Objective: To form a self-assembled monolayer (SAM) of an aminosilane on a silicon oxide surface.
Materials:
-
Silicon wafers with a native oxide layer
-
Aminosilane (e.g., (3-Aminopropyl)triethoxysilane)
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen gas stream
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Soncate the wafers in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally deionized water for 15 minutes.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the wafers in piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the aminosilane in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried wafers in the aminosilane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for a shorter duration at elevated temperatures (e.g., 60°C for 1 hour). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize water-induced polymerization in the solution.
-
After the reaction, remove the wafers from the solution and rinse with copious amounts of toluene to remove any physisorbed silane.
-
-
Curing and Characterization:
-
Cure the functionalized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
The functionalized surface can then be characterized by techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of the amine groups, and contact angle measurements to assess the change in surface hydrophobicity/hydrophilicity.
-
Visualizing Reaction Mechanisms and Influencing Factors
The following diagrams illustrate the key processes and factors involved in the chemical reactivity of aminosilanes for surface functionalization.
Caption: General mechanism of aminosilane surface functionalization.
Caption: Factors influencing aminosilane reactivity.
References
Stability of Silyl Ethers: A Comparative Analysis Featuring (Aminomethyl)trimethylsilane Derivatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions. This guide provides a comparative analysis of the stability of common silyl ethers and offers insights into the expected stability of silyl ethers derived from (aminomethyl)trimethylsilane, a class of compounds with potential utility in specialized applications.
The Influence of Electronic and Steric Effects on Silyl Ether Stability
The stability of a silyl ether is primarily governed by two key factors:
-
Steric Hindrance: Bulky substituents on the silicon atom physically obstruct the approach of nucleophiles or electrophiles, thereby hindering cleavage reactions. This is the dominant factor in determining the relative stability of most common silyl ethers.
-
Electronic Effects: The electronic nature of the substituents on the silicon atom can influence the polarity of the Si-O bond and the stability of reaction intermediates during cleavage. Electron-donating groups can increase electron density on the silicon, potentially affecting the rate of hydrolysis.
Predicted Stability of Silyl Ethers from this compound
Silyl ethers derived from this compound possess a unique combination of steric and electronic properties. The (aminomethyl)trimethylsilyl group introduces an amino functionality, which is expected to influence stability in a pH-dependent manner.
Under neutral or basic conditions, the lone pair of electrons on the nitrogen atom can act as an intramolecular catalyst, potentially accelerating hydrolysis through the formation of a pentacoordinate silicon intermediate. This would suggest that these silyl ethers might be more labile under these conditions compared to their non-functionalized counterparts.
Conversely, under acidic conditions, the amino group will be protonated, forming an ammonium salt. The resulting positive charge would exert an electron-withdrawing inductive effect, which is expected to destabilize the transition state for acid-catalyzed hydrolysis, thereby increasing the stability of the silyl ether.
From a steric perspective, the (aminomethyl)trimethylsilyl group is comparable in size to a triethylsilyl (TES) group, suggesting a moderate level of steric protection.
Quantitative Stability Comparison of Common Silyl Ethers
The relative rates of hydrolysis for common silyl ethers provide a quantitative measure of their stability under acidic and basic conditions. The following table summarizes this data, normalized to the rate of TMS ether cleavage.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis | Relative Rate of Base Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Note: These values are approximate and can vary depending on the substrate and reaction conditions.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed experimental protocols for the synthesis and stability evaluation of silyl ethers.
Protocol 1: General Procedure for the Silylation of an Alcohol
-
Materials: Alcohol, silyl chloride (e.g., (chloromethyl)trimethylsilane to generate the precursor for the aminomethyl derivative), imidazole, and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the silyl chloride (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Comparative Hydrolytic Stability Study
-
Materials: Silyl ether substrates, buffer solutions of varying pH (e.g., pH 4, 7, and 10), and an internal standard for analysis (e.g., a stable, non-volatile compound).
-
Procedure:
-
Prepare stock solutions of each silyl ether and the internal standard in a suitable solvent (e.g., acetonitrile or THF).
-
In separate vials, add a known amount of the silyl ether stock solution and the internal standard to each of the buffer solutions.
-
Maintain the vials at a constant temperature (e.g., 25 °C or 50 °C).
-
At regular time intervals, withdraw an aliquot from each vial, quench any further reaction (e.g., by neutralization or dilution), and extract the components.
-
Analyze the samples by a suitable method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining silyl ether relative to the internal standard.
-
Plot the concentration of the silyl ether versus time to determine the rate of hydrolysis.
-
Visualizing Silyl Ether Stability and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to silyl ether stability and reaction mechanisms.
The Synthetic Chemist's Guide to Aminomethylation: A Cost-Benefit Analysis of (Aminomethyl)trimethylsilane and Its Alternatives
In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient introduction of the aminomethyl group is a critical transformation. This versatile functional group can significantly impact a molecule's pharmacological properties. A variety of reagents and protocols have been developed for this purpose, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of (Aminomethyl)trimethylsilane and compares its performance with established aminomethylation methods, namely the traditional Mannich reaction and the use of pre-formed iminium salts like Eschenmoser's salt.
At a Glance: Performance and Cost Comparison
The choice of an aminomethylation reagent is often a trade-off between cost, reactivity, and substrate compatibility. The following table summarizes the key characteristics of this compound and its principal alternatives.
| Reagent/Method | Typical Yield | Substrate Scope | Reaction Conditions |
| This compound | Good to Excellent | Broad, including aryl halides[1][2] | Mild, often room temperature |
| Traditional Mannich Reaction | Moderate to High | Enolizable carbonyls, electron-rich aromatics | Acidic or basic, often requires heating |
| Eschenmoser's Salt | High to Excellent | Wide range of nucleophiles | Mild, often room temperature |
Cost Analysis: A Look at the Reagents
A crucial factor in process development and large-scale synthesis is the cost of the reagents. While prices can fluctuate based on supplier and purity, a general comparison reveals significant differences between the specialized organosilane reagent and the more classical alternatives.
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound | Sigma-Aldrich | ~$52.70/g (for 5mL at 0.771 g/mL) |
| Eschenmoser's Salt | ChemicalBook | ~$20.00 - $53.24/g (for 25g)[3] |
| Formaldehyde (37% solution) | Various | <$0.10/g[4][5][6][7] |
| Dimethylamine (40% solution) | Various | <$0.10/g[8] |
Note: Prices are estimates and can vary significantly based on quantity, purity, and supplier.
The traditional Mannich reaction, utilizing inexpensive bulk chemicals like formaldehyde and dimethylamine, is by far the most economical option on a per-gram basis. Eschenmoser's salt, a pre-formed and highly reactive iminium salt, represents a significant increase in cost. This compound is the most expensive of the three, reflecting its more specialized nature and synthesis.
Performance and Applications: Where Does Each Reagent Shine?
The higher cost of this compound and Eschenmoser's salt is often justified by their superior performance in specific applications, particularly when dealing with sensitive or complex substrates where the harsher conditions of the traditional Mannich reaction may lead to side products or decomposition.
This compound and related α-silylamines have emerged as valuable reagents in modern synthetic chemistry. Their utility is highlighted in recent advancements such as the Ni/photoredox dual-catalyzed aminomethylation of aryl halides.[1][2] This method allows for the direct coupling of an aminomethyl group to aromatic and heteroaromatic systems under remarkably mild, room-temperature conditions, a transformation not readily achievable with traditional methods. The silyl group plays a key role in facilitating the generation of the key α-amino radical intermediate.[1]
The traditional Mannich reaction remains a workhorse in organic synthesis due to its low cost and straightforward procedure.[9] It is particularly well-suited for the aminomethylation of enolizable ketones and aldehydes. However, it often requires acidic or basic conditions and elevated temperatures, which can be detrimental to sensitive functional groups. Furthermore, controlling the regioselectivity with unsymmetrical ketones can be challenging.
Eschenmoser's salt offers a significant advantage in terms of reactivity and mildness of reaction conditions. As a pre-formed iminium salt, it circumvents the in-situ generation step of the Mannich reaction, often leading to cleaner reactions and higher yields with a broader range of nucleophiles. It is particularly effective for the aminomethylation of soft nucleophiles like indoles and silyl enol ethers.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the aminomethylation of an aromatic substrate, a common transformation in medicinal chemistry.
Protocol 1: Aminomethylation of an Aryl Bromide using an α-Silylamine (A proxy for this compound)
This protocol is adapted from the work of MacMillan and coworkers on the Ni/photoredox dual-catalyzed aminomethylation of aryl halides.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
α-Silylamine (e.g., N-((trimethylsilyl)methyl)pyrrolidine) (1.5 equiv)
-
NiCl₂·glyme (0.1 equiv)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv)
-
Ir(ppy)₃ (photocatalyst) (0.01 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
In a glovebox, a vial is charged with NiCl₂·glyme (0.1 equiv) and dtbbpy (0.1 equiv).
-
Anhydrous DMF is added, and the mixture is stirred until a homogenous solution is formed.
-
The aryl bromide (1.0 equiv), α-silylamine (1.5 equiv), and Ir(ppy)₃ (0.01 equiv) are added to the vial.
-
The vial is sealed, removed from the glovebox, and placed in a holder with a blue LED light source.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Traditional Mannich Reaction - Aminomethylation of Indole
Materials:
-
Indole (1.0 equiv)
-
Formaldehyde (37% aqueous solution) (1.1 equiv)
-
Dimethylamine (40% aqueous solution) (1.1 equiv)
-
Acetic acid
-
Ethanol
Procedure:
-
Indole (1.0 equiv) is dissolved in ethanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
A pre-cooled mixture of formaldehyde (1.1 equiv), dimethylamine (1.1 equiv), and acetic acid is added dropwise to the indole solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product (gramine) is purified by recrystallization or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the modern silyl-amine-based aminomethylation and the traditional Mannich reaction.
The reaction mechanism for the silyl-amine-based aminomethylation involves a catalytic cycle.
Conclusion: Making the Right Choice
The selection of an aminomethylation reagent is a nuanced decision that depends on the specific synthetic challenge at hand.
-
For large-scale, cost-sensitive syntheses of robust molecules, the traditional Mannich reaction remains an attractive option due to the low cost of its starting materials.
-
Eschenmoser's salt provides a reliable and high-yielding alternative for a wide range of substrates, justifying its higher cost when mild conditions and clean conversions are paramount.
-
This compound and related α-silylamines represent the cutting edge of aminomethylation technology. While the initial reagent cost is high, their ability to functionalize previously challenging substrates, such as aryl halides, under exceptionally mild conditions opens up new avenues in medicinal chemistry and drug development. For complex, high-value targets, the benefits of improved yields, simplified purification, and novel reactivity can outweigh the upfront expense.
Ultimately, a thorough evaluation of the substrate's properties, the desired scale of the reaction, and the overall project budget will guide the discerning researcher to the most appropriate and cost-effective aminomethylation strategy.
References
- 1. Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ESCHENMOSER'S SALT price,buy ESCHENMOSER'S SALT - chemicalbook [m.chemicalbook.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Formaldehyde price,buy Formaldehyde - chemicalbook [m.chemicalbook.com]
- 6. LOBA CHEMIE PRICE LIST 2019-21 [lobachemie.com]
- 7. laballey.com [laballey.com]
- 8. Dimethylamine Prices: Current Market Trends [accio.com]
- 9. oarjbp.com [oarjbp.com]
A Researcher's Guide to Trimethylsilylating Agents: A Comparative Evaluation
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is a cornerstone of this process. The choice of the silylating agent is paramount as it directly influences reaction efficiency, derivative stability, and ultimately, the quality of analytical results. This guide provides an objective comparison of common trimethylsilylating agents, supported by experimental data, to facilitate informed decisions in your analytical workflows.
Performance Comparison of Common Trimethylsilylating Agents
The effectiveness of a trimethylsilylating agent is determined by its reactivity, which is influenced by factors such as the leaving group and the presence of catalysts. The relative silylating power of common reagents generally follows this order:
TMSI > BSTFA > BSA > MSTFA > TMSDMA > TMSDEA > MSA > TMCS > HMDS
where:
-
TMSI: Trimethylsylilimidazole
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide
-
BSA: N,O-Bis(trimethylsilyl)acetamide
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide
-
TMSDMA: Trimethylsilyldimethylamine
-
TMSDEA: Trimethylsilyldiethylamine
-
MSA: N-Methyl-N-trimethylsilylacetamide
-
TMCS: Trimethylchlorosilane
-
HMDS: Hexamethyldisilazane
The selection of a suitable agent depends on the specific analytes and the sample matrix. Below is a summary of quantitative performance data comparing different silylating agents for the analysis of various compound classes.
Table 1: Quantitative Performance of Silylating Agents for Anabolic Steroids
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |
Table 2: Derivatization Efficiency of Silylating Agents for Amino Acids
| Derivatization Reagent | Analyte Class | Derivatization Efficiency | Reproducibility (RSD%) | Key Advantages | Key Disadvantages |
| BSTFA + 1% TMCS | Organic Acids, Amino Acids, Sugars | High | <15% | Versatile, effective for a wide range of polar compounds.[1] | By-products can sometimes interfere with chromatography.[1] |
| MSTFA + 1% TMCS | Organic Acids, Amino Acids, Sugars | High | <10% | Produces more volatile and less interfering by-products compared to BSTFA.[1] | Can be less effective for some sterically hindered compounds compared to BSTFA.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the trimethylslylation of steroids and for a general metabolomics workflow.
Protocol 1: Trimethylsilylation of Steroids for GC-MS Analysis
This protocol is a general procedure for the derivatization of steroids using BSTFA with a TMCS catalyst.
Materials:
-
Dried steroid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile or Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials with caps
Procedure:
-
Ensure the steroid extract is completely dry.
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous acetonitrile or pyridine.
-
Tightly cap the vial and vortex to mix thoroughly.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: General Metabolomics Sample Derivatization for GC-MS
This two-step protocol involving methoximation followed by silylation is widely used for the analysis of a broad range of metabolites.[2]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Incubator/shaker
-
GC-MS vials with caps
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract.
-
Incubate at 30°C for 90 minutes with agitation.
-
-
Silylation:
-
Add 80 µL of MSTFA with 1% TMCS to the methoximated sample.
-
Incubate at 37°C for 30 minutes with agitation.
-
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizing the Workflow and Mechanisms
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a fundamental reaction mechanism.
Caption: A typical experimental workflow for GC-MS analysis involving derivatization.
Caption: SN2 reaction mechanism for the trimethylsilylation of an alcohol using TMSCl.
References
Safety Operating Guide
Safe Disposal of (Aminomethyl)trimethylsilane: A Procedural Guide
(Aminomethyl)trimethylsilane is a chemical compound that requires careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential information on its proper disposal, drawing from safety data sheets (SDS) to offer clear, procedural guidance for researchers, scientists, and drug development professionals.
Key Safety and Physical Data
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data from its safety data sheet.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless, Light yellow |
| Melting Point/Range | -50 °C / -58 °F[1] |
| Boiling Point/Range | 102 °C / 215.6 °F[1] |
| Flash Point | Data not available |
| pH | No information available[1] |
Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a highly flammable liquid and vapor.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[1]
-
Eye Damage/Irritation: It can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Moisture Sensitivity: The compound is sensitive to moisture.[1]
Disposal Protocol
The primary and most crucial step in the disposal of this compound is to engage a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials, including any unused this compound, contaminated solvents, and absorbent materials from spills, in a suitable and clearly labeled, closed container.
-
Ensure the waste container is compatible with the chemical to prevent any reactions.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any glassware or equipment that has come into contact with this compound.
-
Rinse equipment with a suitable solvent, and collect this solvent as hazardous waste to be disposed of along with the primary chemical waste.
-
Emergency Procedures in Case of a Spill:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as paper towels.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling spills.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (Aminomethyl)trimethylsilane
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (Aminomethyl)trimethylsilane. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on the known hazards of similar trimethylsilane compounds.
Hazard Summary
This compound and related compounds are typically flammable liquids and vapors that can cause significant skin and eye irritation or burns.[1] Inhalation may also be harmful.[2] It is crucial to handle this chemical with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE based on the potential hazards.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and vapors that can cause serious eye irritation or damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. | To prevent skin contact, which can cause irritation or burns.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if irritation is experienced. | To protect against the inhalation of harmful vapors.[3] |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
| Procedure | Guideline |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[1] Ground and bond containers when transferring material to prevent static discharge.[1] Use non-sparking tools.[1][4] Avoid breathing vapors and prevent contact with skin and eyes.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as oxidizing agents and sources of ignition.[6] |
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
| Procedure | Guideline |
| Spill Response | Evacuate the area and eliminate all ignition sources.[9] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. All waste materials should be disposed of through an approved waste disposal plant.[1][3][6] |
Personal Protective Equipment Selection Workflow
The following diagram outlines the logical steps for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.nl [fishersci.nl]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. gustavus.edu [gustavus.edu]
- 8. gelest.com [gelest.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
